Technical Documentation Center

GSK3532795 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: GSK3532795
  • CAS: 2097784-79-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of GSK3532795 on HIV-1 Gag

For Researchers, Scientists, and Drug Development Professionals Executive Summary GSK3532795, a second-generation HIV-1 maturation inhibitor, represents a significant advancement in the pursuit of novel antiretroviral th...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3532795, a second-generation HIV-1 maturation inhibitor, represents a significant advancement in the pursuit of novel antiretroviral therapies. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the HIV-1 Gag polyprotein. By targeting the final stages of viral assembly and maturation, GSK3532795 offers a distinct therapeutic strategy compared to other antiretroviral classes. This guide details the molecular interactions, quantitative antiviral activity, resistance profile, and the experimental methodologies used to elucidate its function, providing a critical resource for researchers in the field of HIV-1 drug development.

Introduction to HIV-1 Maturation and the Role of Gag

The HIV-1 Gag polyprotein is the primary structural component of the virus, orchestrating the assembly of new virions at the plasma membrane of infected cells.[1] Following budding, the Gag polyprotein (Pr55Gag) undergoes a series of proteolytic cleavages by the viral protease. This process, known as maturation, results in the rearrangement of the virion core into its mature, infectious conical form.[2] The ordered cleavage of Gag releases the matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, along with two spacer peptides, SP1 and SP2.[1] The final and critical cleavage event is the separation of the C-terminus of CA from SP1.[2] Inhibition of this step prevents the formation of a stable viral capsid, rendering the virus non-infectious.

GSK3532795: A Second-Generation Maturation Inhibitor

GSK3532795 (formerly BMS-955176) is a potent, orally bioavailable small molecule that specifically targets the maturation of HIV-1.[3][4] As a second-generation maturation inhibitor, it was designed to overcome the limitations of its predecessor, bevirimat, which showed reduced activity against certain HIV-1 subtypes with natural polymorphisms in the Gag sequence.[3][5] GSK3532795 demonstrates broad antiviral activity against various HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[3][6]

Molecular Mechanism of Action

The primary mechanism of action of GSK3532795 is the inhibition of the final cleavage step in Gag processing, specifically at the junction between the capsid (CA) protein and the spacer peptide 1 (SP1).[3][7]

Binding Site on HIV-1 Gag

GSK3532795 binds to a specific pocket within the immature Gag lattice, near the CA-SP1 cleavage site.[3] This binding site is located within the six-helix bundle formed by the SP1 domains of the hexameric Gag assembly.[3] The interaction of GSK3532795 with this site is thought to stabilize the immature Gag conformation, thereby preventing the viral protease from accessing and cleaving the CA-SP1 junction.[3] While a high-resolution crystal structure of GSK3532795 bound to the Gag lattice is not yet publicly available, molecular modeling and resistance data have provided significant insights into its binding mode. The carboxylate moiety of GSK3532795 is predicted to orient towards a ring of six Lys359 residues in the CA-SP1 hexamer model, with the isoprenyl moiety positioned near Met367.[3]

Inhibition of Gag Processing and Viral Maturation

By binding to the CA-SP1 junction, GSK3532795 effectively blocks the final proteolytic cleavage required for the release of the mature CA protein.[3][4] This disruption of the ordered Gag processing cascade leads to the production of immature, non-infectious virions with aberrant core morphology.[8] These immature particles are unable to undergo the structural rearrangements necessary for the formation of the characteristic conical capsid, which is essential for the early stages of subsequent infection cycles.

HIV_Gag_Processing_and_GSK3532795_Inhibition cluster_Gag HIV-1 Gag Polyprotein (Pr55) cluster_Processing Proteolytic Processing by HIV-1 Protease cluster_Assembly Virion Assembly & Maturation Gag MA-CA-SP1-NC-p6 Intermediate Processing Intermediates (e.g., CA-SP1) Gag->Intermediate Initial Cleavages Immature Immature Virion (Non-infectious) Gag->Immature Mature Mature Viral Proteins (MA, CA, NC, p6) Intermediate->Mature Final Cleavage (CA-SP1) MatureVirion Mature Virion (Infectious) Mature->MatureVirion Core Condensation Immature->Intermediate GSK3532795 GSK3532795 GSK3532795->Intermediate Inhibits

Figure 1: Simplified signaling pathway of HIV-1 Gag processing and the inhibitory action of GSK3532795.

Quantitative Data

The antiviral activity of GSK3532795 has been evaluated in various in vitro assays against different HIV-1 subtypes and resistant strains.

Table 1: In Vitro Antiviral Activity of GSK3532795
HIV-1 Strain/SubtypeAssay Cell LineEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
Subtype B (Wild-type)MT-23.9>20>5128[9]
Subtype C (Clinical Isolates)N/A9 (mean)N/AN/A[3]
Panel of Subtype B and C Chimeric VirusesN/A33 (protein-binding adjusted EC90)N/AN/A[3]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; N/A: Not Available.

Table 2: Antiviral Activity of GSK3532795 against Bevirimat-Resistant Mutants
Gag MutationFold Change in EC50 vs. Wild-typeReference
V362I1.0[9]
A364V1.3[9]
V370A0.8[9]
V370M1.1[9]
T371A0.9[9]

Resistance Profile

Resistance to GSK3532795 has been characterized through in vitro selection studies and analysis of clinical trial samples.[3][7]

Primary Resistance Mutations

The primary mutations conferring resistance to GSK3532795 are located near the CA-SP1 cleavage site, consistent with its mechanism of action. The most frequently observed substitutions are:

  • A364V : This mutation in SP1 is a key substitution that reduces susceptibility to GSK3532795.[3][7]

  • V362I : Located at the C-terminus of CA, this mutation often requires secondary mutations to confer significant resistance.[3][7]

Secondary and Compensatory Mutations

Several secondary mutations have been identified that, in combination with primary mutations, can increase the level of resistance or compensate for fitness costs. These include substitutions in the C-terminal domain of CA (e.g., R286K, A326T), the N-terminal domain of CA within the cyclophilin A binding domain (e.g., V218A/M, H219Q), and even in the viral protease (R41G).[3][7]

Experimental Protocols

The mechanism of action and resistance profile of GSK3532795 have been elucidated through a variety of experimental techniques.

Antiviral Activity Assays

PhenoSense™ HIV Gag/PR Assay: This is a single-cycle infectivity assay used to determine the phenotypic susceptibility of HIV-1 to maturation inhibitors.[10]

  • Principle: Recombinant viruses are generated containing the Gag-protease gene from patient-derived plasma HIV-1 RNA. These viruses are used to infect indicator cells in the presence of serial dilutions of the antiviral drug. The drug's efficacy is determined by measuring the reduction in viral replication, typically through a reporter gene like luciferase.[10]

  • Protocol Outline:

    • Isolate viral RNA from patient plasma.

    • Amplify the Gag-protease region by RT-PCR.

    • Insert the amplified Gag-protease gene into an HIV-1 vector that lacks this region and contains a luciferase reporter gene.

    • Co-transfect producer cells with the recombinant vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to generate pseudotyped viruses.

    • Infect target cells with the pseudotyped viruses in the presence of varying concentrations of GSK3532795.

    • After a set incubation period (e.g., 48-72 hours), measure luciferase activity to quantify viral replication.

    • Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.

PhenoSense_Assay_Workflow cluster_Sample Patient Sample cluster_Molecular Molecular Biology cluster_Cell Cell-Based Assay cluster_Analysis Data Analysis Plasma Plasma with HIV-1 RNA_Isolation Viral RNA Isolation Plasma->RNA_Isolation RT_PCR RT-PCR of Gag-PR RNA_Isolation->RT_PCR Cloning Cloning into HIV Vector RT_PCR->Cloning Transfection Transfection of Producer Cells Cloning->Transfection Virus_Production Pseudovirus Production Transfection->Virus_Production Infection Infection of Target Cells + GSK3532795 Virus_Production->Infection Luciferase Luciferase Assay Infection->Luciferase EC50 EC50 Calculation Luciferase->EC50

Figure 2: Experimental workflow for the PhenoSense™ HIV Gag/PR assay.

In Vitro Gag Cleavage Assay
  • Principle: This biochemical assay directly assesses the ability of GSK3532795 to inhibit the cleavage of a Gag substrate by HIV-1 protease.

  • Protocol Outline:

    • Synthesize and purify a recombinant Gag polyprotein or a peptide substrate spanning the CA-SP1 cleavage site.

    • Incubate the Gag substrate with recombinant HIV-1 protease in the presence of varying concentrations of GSK3532795.

    • Stop the reaction at different time points.

    • Analyze the cleavage products by SDS-PAGE and Western blotting using antibodies specific for CA and SP1, or by HPLC.

    • Quantify the inhibition of cleavage to determine the IC50 value.

Resistance Selection Studies
  • Principle: This method involves passaging HIV-1 in cell culture in the presence of increasing concentrations of GSK3532795 to select for resistant viral variants.

  • Protocol Outline:

    • Infect a permissive cell line (e.g., MT-2) with wild-type HIV-1.

    • Culture the infected cells in the presence of a sub-optimal concentration of GSK3532795.

    • Monitor viral replication (e.g., by measuring p24 antigen levels).

    • When viral replication rebounds, harvest the virus and use it to infect fresh cells with a higher concentration of the drug.

    • Repeat this process for multiple passages.

    • Once a resistant virus population is established, isolate viral RNA and sequence the Gag gene to identify mutations.

Cryo-Electron Microscopy (Cryo-EM)
  • Principle: Cryo-EM is a structural biology technique used to visualize the three-dimensional structure of macromolecules, such as the immature HIV-1 Gag lattice, at near-atomic resolution.

  • Protocol Outline:

    • Produce virus-like particles (VLPs) by expressing HIV-1 Gag in a suitable cell line.

    • Incubate the purified VLPs with GSK3532795.

    • Rapidly freeze the VLP-drug complexes on an EM grid to preserve their native structure.

    • Collect a large dataset of 2D projection images using a cryo-electron microscope.

    • Use computational methods to reconstruct a 3D model of the Gag lattice with the bound inhibitor.

Conclusion

GSK3532795 represents a promising class of antiretroviral agents that target a critical and distinct step in the HIV-1 replication cycle. Its mechanism of action, centered on the inhibition of the final Gag processing event at the CA-SP1 junction, has been well-characterized through a combination of virological, biochemical, and structural studies. While resistance can emerge through mutations in the Gag protein, the high genetic barrier to resistance for second-generation maturation inhibitors offers a potential advantage. Further research, including high-resolution structural studies of the GSK3532795-Gag complex, will continue to refine our understanding of its mechanism and aid in the design of future generations of maturation inhibitors. This technical guide provides a foundational understanding for researchers dedicated to advancing HIV-1 therapeutics.

References

Exploratory

The Molecular Target of GSK3532795: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2][3] Its me...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1][2][3] Its mechanism of action centers on the disruption of the final stages of virion maturation, a critical step in the viral lifecycle. This document provides a comprehensive examination of the molecular target of GSK3532795, including quantitative data on its activity, detailed experimental methodologies for assessing its effects, and visual representations of the relevant biological pathways and experimental workflows.

The Molecular Target: HIV-1 Gag Polyprotein

The primary molecular target of GSK3532795 is the HIV-1 Group-specific antigen (Gag) polyprotein. Specifically, GSK3532795 targets the cleavage site between the capsid protein (CA or p24) and the spacer peptide 1 (SP1).[2][3][4][5] By binding to this junction within the immature Gag lattice, GSK3532795 stabilizes the six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region.[4] This stabilization prevents the final, critical cleavage of Gag by the viral protease.[2][3][5] The inhibition of this cleavage event halts the structural rearrangements necessary for the formation of the mature, conical viral core, resulting in the production of immature and non-infectious virions.[2][5]

Quantitative Antiviral Activity

The antiviral potency of GSK3532795 has been quantified in various in vitro assays. The following table summarizes key data points from studies evaluating its efficacy against wild-type and resistant HIV-1 strains.

Parameter Virus/Cell Line Value Reference
EC50 Wild-Type HIV-1 (NL4-3)> 0.25μM (for resistant strains)[4]
Fold-Change in IC50 (FC-IC50) PI-Resistant Clinical Isolates (non-longitudinal)0.16 - 0.68[5][6]
Fold-Change from Baseline in IC50 (CFB) Post-PI Treatment Longitudinal Isolates (Monogram assay)Median: 0.83 (Range: 0.05 - 27.4)[5][6]
Fold-Change from Baseline in IC50 (CFB) Post-PI Treatment Longitudinal Isolates (single-cycle assay)Median: 1.5 (Range: 1.0 - 2.2)[5][6]
Fold-Change in EC50 (FC EC50) Site-directed mutants (A364V)>1000-fold[4]
Fold-Change in EC50 (FC EC50) Site-directed mutants (V362I)1.1-fold[4]
Fold-Change in EC50 (FC EC50) Site-directed mutants (V370A)1.8-fold[4]

Experimental Protocols

The identification and characterization of GSK3532795's activity and resistance profile have been achieved through a combination of in vitro cell culture experiments and molecular modeling.

In Vitro Antiviral Susceptibility Assay (Phenotypic Assay)

A common method to determine the susceptibility of HIV-1 to antiviral agents is the phenotypic assay. The following protocol is a generalized representation based on descriptions of single-cycle and multiple-cycle assays.[5][6]

Objective: To determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of GSK3532795 against different HIV-1 strains.

Materials:

  • HEK 293T cells

  • HIV-1 molecular clones (e.g., NL4-3 for wild-type) or patient-derived Gag-PR sequences cloned into a suitable vector

  • Cell culture media and supplements

  • GSK3532795 compound

  • Transfection reagent

  • Luciferase reporter gene (for single-cycle assays)

  • Reagents for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase assay, or luciferase substrate)

Procedure:

  • Virus Stock Production:

    • Co-transfect HEK 293T cells with an HIV-1 proviral DNA construct and, for single-cycle assays, a VSV-G envelope expression plasmid.

    • Harvest the cell supernatant containing viral particles approximately 48 hours post-transfection.

    • Determine the virus titer.

  • Drug Susceptibility Assay:

    • Seed target cells (e.g., MT-4 cells or TZM-bl cells) in 96-well plates.

    • Prepare serial dilutions of GSK3532795 in culture medium.

    • Add the diluted compound to the cells.

    • Infect the cells with a standardized amount of the virus stock.

    • Incubate the plates for a defined period (e.g., 3-4 days for multiple-cycle assays, ~72 hours for single-cycle assays).[5]

  • Quantification of Viral Replication:

    • For multiple-cycle assays, measure the amount of viral p24 antigen in the culture supernatant using an ELISA.

    • For single-cycle luciferase reporter assays, lyse the cells and measure luciferase activity.[5]

  • Data Analysis:

    • Plot the percentage of viral inhibition against the log10 of the drug concentration.

    • Calculate the EC50/IC50 value, which is the concentration of GSK3532795 that inhibits viral replication by 50%.

    • For resistance testing, the fold-change in EC50/IC50 is calculated by dividing the EC50/IC50 of a test virus by that of a wild-type reference virus.[5]

In Vitro Resistance Selection Studies

Objective: To identify viral mutations that confer resistance to GSK3532795.

Procedure:

  • Culture a wild-type HIV-1 strain in the presence of a fixed concentration of GSK3532795 (e.g., at 30x EC50).[4]

  • Monitor the culture for signs of viral breakthrough (cytopathic effect).[4]

  • Periodically passage the virus into fresh media containing the same concentration of the drug.[4]

  • Once viral breakthrough is observed, harvest the cell supernatant.[4]

  • Perform population sequencing of the Gag gene to identify mutations that have been selected for.[4]

Visualizations

Signaling Pathway: HIV-1 Maturation and Inhibition by GSK3532795

HIV_Maturation_Inhibition cluster_host_cell Host Cell Membrane cluster_virion Extracellular Space Budding Virion Budding Virion Immature Virion Immature Virion Budding Virion->Immature Virion Release Mature Virion Mature Virion Immature Virion->Mature Virion Proteolytic Cleavage (CA/SP1) Non-infectious Virion Non-infectious Virion Immature Virion->Non-infectious Virion Maturation Arrest Gag Polyprotein Gag Polyprotein Gag Polyprotein->Budding Virion Assembly HIV Protease HIV Protease HIV Protease->Immature Virion mediates GSK3532795 GSK3532795 GSK3532795->Immature Virion Inhibits Cleavage

Caption: Inhibition of HIV-1 Maturation by GSK3532795.

Experimental Workflow: Antiviral Susceptibility Assay

Antiviral_Assay_Workflow start Start prepare_cells Prepare Target Cells in 96-well Plate start->prepare_cells prepare_drug Prepare Serial Dilutions of GSK3532795 prepare_cells->prepare_drug add_drug Add Drug Dilutions to Cells prepare_drug->add_drug infect_cells Infect Cells with HIV-1 add_drug->infect_cells incubation Incubate for 3-4 Days infect_cells->incubation quantify Quantify Viral Replication (e.g., p24 ELISA) incubation->quantify analyze Analyze Data and Calculate EC50 quantify->analyze end End analyze->end

Caption: Workflow for Phenotypic Antiviral Susceptibility Assay.

References

Foundational

The Rise and Fall of a Second-Generation HIV-1 Maturation Inhibitor: A Technical History of GSK3532795

An In-depth Guide for Researchers and Drug Development Professionals Abstract GSK3532795, formerly known as BMS-955176, emerged as a promising second-generation HIV-1 maturation inhibitor with a novel mechanism of action...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

GSK3532795, formerly known as BMS-955176, emerged as a promising second-generation HIV-1 maturation inhibitor with a novel mechanism of action. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of GSK3532795. It details the compound's evolution from the first-generation inhibitor bevirimat, its mechanism of action targeting the final Gag polyprotein cleavage event, and the structure-activity relationship studies that led to its enhanced potency and broader genotype coverage. This report includes a compilation of its preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and developmental workflow. While demonstrating potent antiviral efficacy in clinical trials, the development of GSK3532795 was ultimately halted due to issues of gastrointestinal intolerability and the emergence of resistance to background nucleoside reverse transcriptase inhibitor (NRTI) therapy. This document serves as a valuable case study in antiviral drug development, highlighting both innovative therapeutic strategies and the multifaceted challenges encountered on the path to clinical approval.

Discovery and Lead Optimization

The journey to GSK3532795 began with the challenges faced by the first-in-class HIV-1 maturation inhibitor, bevirimat. Bevirimat demonstrated a novel mechanism of action by inhibiting the final proteolytic cleavage of the HIV-1 Gag polyprotein, specifically the separation of the capsid protein (p24) from the spacer peptide 1 (SP1). This disruption of viral maturation results in the production of non-infectious virions. However, the clinical development of bevirimat was hampered by its limited efficacy against HIV-1 isolates harboring certain natural polymorphisms in the Gag sequence, particularly at the CA-SP1 cleavage site.

Recognizing the potential of this therapeutic target, researchers at Bristol-Myers Squibb initiated a program to develop a second-generation maturation inhibitor with improved potency and broader activity against bevirimat-resistant strains. This effort focused on systematic modifications of the betulinic acid scaffold of bevirimat.

Structure-Activity Relationship (SAR) and the Emergence of GSK3532795:

The key breakthrough in the development of GSK3532795 was the exploration of structure-activity relationships at the C-3 and C-17 positions of the triterpenoid core. Extensive medicinal chemistry campaigns revealed that the introduction of a para-substituted benzoic acid moiety at the C-3 position dramatically enhanced antiviral potency and conferred activity against bevirimat-resistant viral variants. This modification was a significant departure from the 3-O-(3′,3′-dimethylsuccinyl) group of bevirimat and proved to be a critical determinant of the improved pharmacological profile of the second-generation inhibitors. Further optimization of the C-17 substituent also contributed to the overall potency and pharmacokinetic properties of the lead compounds. This systematic approach led to the identification of BMS-955176, which was later designated as GSK3532795.

Mechanism of Action

GSK3532795 exerts its antiviral effect by specifically targeting the HIV-1 Gag polyprotein, the substrate of the viral protease. By binding to Gag, GSK3532795 inhibits the final cleavage event between the capsid (CA, p24) and spacer peptide 1 (SP1). This inhibition leads to the accumulation of the CA-SP1 precursor protein, preventing the proper assembly and maturation of the viral core. The resulting virions are morphologically immature and non-infectious, thus interrupting the viral life cycle.

dot

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Virion Maturation Gag_Polyprotein Gag Polyprotein Budding_Virion Immature Budding Virion Gag_Polyprotein->Budding_Virion Assembly at plasma membrane Protease_Cleavage Protease-mediated Gag Cleavage Budding_Virion->Protease_Cleavage CA_SP1_Cleavage Final Cleavage: CA-SP1 -> CA + SP1 Protease_Cleavage->CA_SP1_Cleavage Mature_Core Mature Conical Core (Infectious Virion) CA_SP1_Cleavage->Mature_Core Immature_Core Immature, Non-infectious Virion CA_SP1_Cleavage->Immature_Core Leads to GSK3532795 GSK3532795 GSK3532795->CA_SP1_Cleavage Inhibits

Caption: HIV-1 maturation signaling pathway and the inhibitory action of GSK3532795.

Preclinical and Clinical Development

In Vitro Antiviral Activity

GSK3532795 demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and, critically, maintained its potency against viral strains with Gag polymorphisms that conferred resistance to bevirimat.

Compound HIV-1 Strain EC50 (nM) Reference
GSK3532795Wild-Type0.3 - 1.9
GSK3532795Bevirimat-Resistant (V370A)2.7
BevirimatWild-Type4.0
BevirimatBevirimat-Resistant (V370A)>1000
Resistance Profile

In vitro resistance selection studies identified key mutations in the Gag polyprotein that conferred reduced susceptibility to GSK3532795. The primary resistance-associated mutations were found to be A364V and V362I, both located near the CA-SP1 cleavage site. The emergence of these mutations highlighted the genetic barrier to resistance for this class of compounds.

Clinical Trials

GSK3532795 advanced into clinical development and showed promising results in early-phase trials.

Phase 2a Study (AI468002):

This randomized, dose-ranging study evaluated the antiviral activity, safety, and pharmacokinetics of GSK3532795 in treatment-naive and treatment-experienced adults with HIV-1 infection. The trial consisted of three parts:

  • Part A: Monotherapy with GSK3532795 (5-120 mg once daily) or placebo for 10 days in patients with HIV-1 subtype B.

  • Part B: GSK3532795 (40 mg or 80 mg once daily) in combination with atazanavir (with or without ritonavir) for 28 days in patients with HIV-1 subtype B.

  • Part C: Monotherapy with GSK3532795 (40 mg or 120 mg once daily) or placebo for 10 days in patients with HIV-1 subtype C.

The study demonstrated a dose-dependent reduction in HIV-1 RNA levels, with doses of 40 mg and higher achieving a median decline of over 1 log10 copies/mL after 10 days of monotherapy. The drug was generally well-tolerated in this early study.

Phase 2b Study (NCT02415595):

This study was a randomized, double-blind, active-controlled trial designed to evaluate the efficacy and safety of three different doses of GSK3532795 (60 mg, 120 mg, and 180 mg once daily) compared to efavirenz, each administered with a backbone of tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) in treatment-naive HIV-1 infected adults.

While GSK3532795 demonstrated comparable efficacy to efavirenz in reducing viral load at 24 weeks, the study revealed two significant challenges that ultimately led to the discontinuation of its development:

  • Gastrointestinal Intolerability: Patients receiving GSK3532795 experienced a higher incidence of gastrointestinal adverse events compared to the efavirenz arm.

  • Emergence of NRTI Resistance: A higher rate of treatment-emergent resistance to the TDF/FTC backbone was observed in the GSK3532795 arms compared to the efavirenz arm.

These findings led to the decision to halt the further development of GSK3532795.

Experimental Protocols

In Vitro Antiviral Activity Assay

The antiviral activity of GSK3532795 was typically assessed using a cell-based assay with MT-2 cells and a laboratory-adapted strain of HIV-1 (e.g., NL4-3).

  • Cell Preparation: MT-2 cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Dilution: GSK3532795 is serially diluted to generate a range of concentrations.

  • Infection: The cells are infected with a standardized amount of HIV-1.

  • Treatment: The diluted compound is added to the infected cells.

  • Incubation: The plates are incubated for 4-5 days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring reverse transcriptase activity in the culture supernatant or by using a reporter gene assay (e.g., luciferase).

  • Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

dot

Antiviral_Assay_Workflow start Start seed_cells Seed MT-2 cells in 96-well plates start->seed_cells infect_cells Infect cells with HIV-1 seed_cells->infect_cells prepare_drug Prepare serial dilutions of GSK3532795 add_drug Add GSK3532795 to wells prepare_drug->add_drug infect_cells->add_drug incubate Incubate for 4-5 days add_drug->incubate measure_rt Measure reverse transcriptase activity incubate->measure_rt calculate_ec50 Calculate EC50 measure_rt->calculate_ec50 end End calculate_ec50->end

Caption: A generalized workflow for the in vitro antiviral activity assay.

In Vitro Resistance Selection Protocol
  • Virus Culture: A wild-type HIV-1 strain is cultured in the presence of a sub-optimal concentration of GSK3532795.

  • Serial Passage: The virus is serially passaged in fresh cells with gradually increasing concentrations of the drug.

  • Monitoring for Breakthrough: The cultures are monitored for signs of viral replication (cytopathic effect or reverse transcriptase activity), indicating the emergence of resistant variants.

  • Genotypic Analysis: Once viral breakthrough is observed, the viral RNA is extracted, and the Gag gene is sequenced to identify mutations associated with resistance.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone, and the resulting virus is tested for its susceptibility to GSK3532795 to confirm the resistance phenotype.

Conclusion

The discovery and development of GSK3532795 represent a significant advancement in the exploration of HIV-1 maturation as a therapeutic target. The successful identification of a second-generation inhibitor with potent activity against bevirimat-resistant strains demonstrated the power of rational drug design and systematic SAR studies. While the clinical development of GSK3532795 was ultimately unsuccessful due to tolerability and emergent resistance to background therapy, the program has provided invaluable insights into the biology of HIV-1 maturation and the challenges of developing novel antiviral agents. The knowledge gained from the GSK3532795 program continues to inform the development of next-generation maturation inhibitors and other novel anti-HIV therapies.

dot

Discovery_Development_Logic cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Bevirimat_Limitations Bevirimat Limitations: Limited activity against Gag polymorphisms Lead_Optimization Lead Optimization: SAR at C-3 and C-17 of betulinic acid Bevirimat_Limitations->Lead_Optimization GSK3532795_Identified GSK3532795 Identified: Potent, broad-spectrum maturation inhibitor Lead_Optimization->GSK3532795_Identified In_Vitro_Studies In Vitro Studies: Potency and resistance profile established GSK3532795_Identified->In_Vitro_Studies In_Vivo_Studies In Vivo Studies: Favorable pharmacokinetics and safety in animals In_Vitro_Studies->In_Vivo_Studies Phase_2a Phase 2a (AI468002): Proof-of-concept for antiviral activity In_Vivo_Studies->Phase_2a Phase_2b Phase 2b (NCT02415595): Efficacy demonstrated but safety/resistance issues emerge Phase_2a->Phase_2b Discontinuation Development Discontinued Phase_2b->Discontinuation

Caption: Logical flow of the discovery and development of GSK3532795.

Exploratory

In Vitro Antiviral Spectrum of GSK3532795: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor. This compound represents a significant advancement...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor. This compound represents a significant advancement in the class of antiretroviral drugs that target the final stages of the viral lifecycle. Unlike many other antiretrovirals, GSK3532795 does not target viral enzymes like reverse transcriptase or protease. Instead, it inhibits a specific cleavage event in the Gag polyprotein, between the capsid (CA) and spacer peptide 1 (SP1). This inhibition prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of GSK3532795, based on available scientific literature. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Core Mechanism of Action

GSK3532795's mechanism of action is centered on the disruption of HIV-1 Gag polyprotein processing. The Gag polyprotein is a crucial structural component of the virus, and its precise cleavage by the viral protease is essential for the formation of a mature, infectious viral core. GSK3532795 specifically blocks the final cleavage step between the CA and SP1 domains. This leads to the production of virions with a defective core, rendering them incapable of infecting new cells.

cluster_virus HIV-1 Infected Cell cluster_drug GSK3532795 Intervention Gag Gag Polyprotein Synthesis Assembly Virion Assembly Gag->Assembly Budding Virion Budding Assembly->Budding Maturation Viral Maturation Budding->Maturation Infectious Infectious Virion Maturation->Infectious Normal Process GSK GSK3532795 Maturation->GSK Inhibits CA-SP1 Cleavage NonInfectious Non-Infectious Virion GSK->NonInfectious

Foundational

Probing the Potency of GSK3532795: An In-depth Analysis of its Activity Against HIV-1 Subtypes

For Immediate Release A Comprehensive Technical Review of the Second-Generation Maturation Inhibitor GSK3532795 This technical guide provides a detailed overview of the in vitro and clinical activity of GSK3532795 (forme...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Review of the Second-Generation Maturation Inhibitor GSK3532795

This technical guide provides a detailed overview of the in vitro and clinical activity of GSK3532795 (formerly BMS-955176), a second-generation HIV-1 maturation inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's mechanism of action, quantitative antiviral activity against various HIV-1 subtypes, resistance profile, and the experimental methodologies used for its evaluation.

Introduction: A Novel Approach to HIV-1 Inhibition

GSK3532795 is a potent antiretroviral compound that targets the final stages of the HIV-1 life cycle, a process known as maturation.[1][2][3] Unlike protease inhibitors that target the viral enzyme, GSK3532795 binds to the viral Gag polyprotein, specifically inhibiting the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[1][2][4][5][6][7] This disruption prevents the proper formation of the mature viral core, resulting in the production of non-infectious virus particles.[2][6] This novel mechanism of action provides a valuable therapeutic option, particularly for patients with resistance to other classes of antiretroviral drugs.

Mechanism of Action

GSK3532795's mechanism of action centers on the inhibition of the final proteolytic cleavage of the Gag polyprotein, a critical step for viral maturation.[1][4][5][7] The HIV-1 protease enzyme is responsible for cleaving the Gag polyprotein at multiple sites to release structural proteins that form the mature virion. GSK3532795 specifically blocks the cleavage at the CA-SP1 junction.[4][5][7] By binding to the Gag substrate, it is thought to restrict the access of HIV-1 protease to this cleavage site.[2] This leads to the production of immature, non-infectious virions with defective cores.[6]

cluster_0 HIV-1 Life Cycle: Maturation cluster_1 GSK3532795 Inhibition Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Cleavage Gag Cleavage (CA-SP1) ImmatureVirion->Cleavage Protease-mediated Protease HIV-1 Protease Protease->Cleavage MatureVirion Mature, Infectious Virion Cleavage->MatureVirion BlockedCleavage Blocked CA-SP1 Cleavage Cleavage->BlockedCleavage GSK3532795 GSK3532795 GSK3532795->BlockedCleavage NonInfectiousVirion Non-infectious Virion BlockedCleavage->NonInfectiousVirion

Caption: Mechanism of Action of GSK3532795.

Quantitative Antiviral Activity

GSK3532795 has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with naturally occurring polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.[1][6][7]

HIV-1 SubtypeAssay TypeCell LineEC50 (nM)Fold Change vs. Wild TypeReference
Subtype BRecombinant VirusMT-23.9 (mean)-[7][8]
Subtype B (Clinical Isolates)PhenoSense Gag/PR--0.16 - 0.68[9]
Subtype C (Clinical Isolates)MonotherapyIn vivo--[6]
Various (A, CRF01_AE, B, C, D, F)Recombinant VirusCEM-NKR-CCR5-Luc<1.0 - 4.0-[10]
Type NClinical IsolateCEM-NKR-CCR5-Luc3.1-[10]
Type OClinical IsolateCEM-NKR-CCR5-Luc4.7-[10]

Note: This table is a synthesis of data from multiple sources and assay conditions may vary.

In a Phase 2a dose-ranging study, GSK3532795 monotherapy resulted in a median decline in HIV-1 RNA of >1 log10 copies/mL in patients with both subtype B and subtype C infections.[6]

Resistance Profile

Resistance to GSK3532795 has been evaluated through both in vitro selection studies and in clinical trials.[4][5][7] The primary resistance-associated mutations have been mapped to the Gag polyprotein near the CA-SP1 cleavage site.[4][5][7]

Key primary substitutions that confer reduced susceptibility to GSK3532795 include V362I and A364V in the Gag protein.[4][5][7] The development of higher-level resistance often requires the presence of secondary mutations in the capsid C-terminal domain, the SP1 region, or even in the viral protease.[4][5]

Experimental Protocols

The evaluation of GSK3532795's antiviral activity has employed a variety of in vitro assays. A general workflow for assessing antiviral potency and resistance is outlined below.

Antiviral Susceptibility Assays

Objective: To determine the concentration of GSK3532795 required to inhibit HIV-1 replication by 50% (EC50).

Methodology: Multiple-cycle drug susceptibility assays are commonly used.[7]

  • Cell Culture: MT-2 cells, a human T-cell line, are a common choice for these assays.[7]

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or recombinant viruses containing Gag-protease sequences from clinical isolates are used.[7]

  • Assay Procedure:

    • Cells are infected with a known amount of virus in the presence of serial dilutions of GSK3532795.

    • The cultures are incubated for a period that allows for multiple rounds of viral replication.

    • Viral replication is quantified by measuring a reporter gene (e.g., luciferase) or by assessing virus-induced cytopathic effects.[11]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

Start Prepare Virus Stock and Cell Culture Dilution Prepare Serial Dilutions of GSK3532795 Start->Dilution Infection Infect Cells with HIV-1 in presence of Drug Start->Infection Dilution->Infection Incubation Incubate for Multiple Replication Cycles Infection->Incubation Quantification Quantify Viral Replication Incubation->Quantification Analysis Calculate EC50 Quantification->Analysis

Caption: General Workflow for Antiviral Susceptibility Assay.

In Vitro Resistance Selection

Objective: To identify viral mutations that confer resistance to GSK3532795.

Methodology:

  • Long-term Culture: HIV-1 is cultured in the presence of GSK3532795, starting with either low (1-2x EC50) or high (e.g., 30x EC50) concentrations of the compound.[7][8]

  • Serial Passage: The virus is passaged onto fresh cells with increasing concentrations of the drug as viral replication recovers.[8]

  • Genotypic Analysis: Once viral breakthrough is observed (replication in the presence of high drug concentrations), the Gag and protease genes of the resistant virus are sequenced to identify mutations.[1]

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type viral clone, and the susceptibility of the mutant virus to GSK3532795 is re-evaluated to confirm their role in resistance.

Conclusion

GSK3532795 is a potent second-generation HIV-1 maturation inhibitor with a broad spectrum of activity against various HIV-1 subtypes. Its unique mechanism of action provides an important alternative in the landscape of antiretroviral therapy. While resistance can emerge through specific mutations in the Gag polyprotein, the compound maintains activity against isolates resistant to other drug classes. Further research and clinical development will continue to define its role in the management of HIV-1 infection.

References

Exploratory

Structural Basis of GSK3532795 Binding to HIV-1 Gag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the structural basis for the binding of GSK3532795, a second-generation HIV-1 maturation inhibitor, to...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the binding of GSK3532795, a second-generation HIV-1 maturation inhibitor, to the Group-specific antigen (Gag) polyprotein. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows involved in the study of this potent antiviral compound.

Introduction: Targeting HIV-1 Maturation

GSK3532795 is a novel antiretroviral agent that disrupts the late stages of the HIV-1 replication cycle, a process known as maturation. This crucial step involves the proteolytic cleavage of the Gag polyprotein by the viral protease, leading to the formation of a mature, infectious virion. GSK3532795 specifically inhibits the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag. This inhibition results in the production of immature, non-infectious virus particles, thus effectively halting the spread of the virus.[1][2]

Mechanism of Action: Stabilization of the Gag Lattice

GSK3532795 exerts its antiviral effect by binding to a specific pocket within the immature Gag lattice.[1][2] This binding site is located at the interface of the C-terminal domain of the CA protein and the N-terminus of the SP1 peptide. The binding of GSK3532795 is thought to stabilize the six-helix bundle formed by these Gag domains, preventing the conformational changes necessary for the viral protease to access and cleave the CA-SP1 junction.[1][2] This stabilization of the immature lattice effectively traps the virion in a non-infectious state.

Quantitative Data: Antiviral Activity of GSK3532795

Virus StrainGag MutationsEC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type (NL4-3)-3.9 ± 3.41.0[1]
Subtype B IsolateVarious21 (median)-[3]
A364V MutantA364V> 250> 64[1]
V362I MutantV362I, A118T, V218M, T332S> 250> 64[1]

Note: The EC50 values represent the concentration of GSK3532795 required to inhibit HIV-1 replication by 50% in cell culture. Higher EC50 values indicate reduced susceptibility to the inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between GSK3532795 and HIV-1 Gag.

Multi-Cycle Antiviral Assay

This assay is used to determine the EC50 of GSK3532795 against different HIV-1 strains.

  • Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Virus Stocks: Viral stocks of wild-type and mutant HIV-1 are generated by transfection of proviral DNA into HEK293T cells. The virus-containing supernatant is harvested and titered.

  • Assay Setup: MT-2 cells are seeded in 96-well plates and infected with a predetermined amount of virus in the presence of serial dilutions of GSK3532795.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

  • Readout: Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric or radiometric assay.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Resistance Selection

This method is employed to identify mutations in Gag that confer resistance to GSK3532795.

  • Initial Infection: MT-2 cells are infected with wild-type HIV-1 at a low multiplicity of infection (MOI) in the presence of a starting concentration of GSK3532795 (typically at or near the EC50).

  • Serial Passage: The culture is monitored for signs of viral replication. Once viral breakthrough is observed, the cell-free supernatant is used to infect fresh MT-2 cells in the presence of an increased concentration of GSK3532795.

  • Dose Escalation: This process of serial passage and dose escalation is repeated for multiple rounds.

  • Genotypic Analysis: When significant resistance is observed (a substantial increase in the EC50), the proviral DNA from the infected cells is extracted, and the Gag gene is sequenced to identify mutations.

  • Phenotypic Confirmation: The identified mutations are introduced into a wild-type proviral clone by site-directed mutagenesis, and the antiviral susceptibility of the resulting mutant viruses is determined to confirm their resistance to GSK3532795.

Representative Cryo-Electron Microscopy (Cryo-EM) Protocol for Gag-Inhibitor Complex

While a specific protocol for the GSK3532795-Gag complex has not been published, the following representative protocol is based on established methods for similar structures.

  • Sample Preparation: Purified, assembly-competent HIV-1 Gag protein is incubated with a molar excess of GSK3532795 to ensure saturation of the binding sites.

  • Vitrification: A small volume (3-4 µL) of the Gag-GSK3532795 complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope equipped with a cryo-stage. A large dataset of images is collected automatically at various tilt angles.

  • Image Processing: The collected images are processed to correct for motion and to enhance the signal-to-noise ratio. Individual particle images are picked and classified into different views.

  • 3D Reconstruction: The classified particle images are used to generate a three-dimensional reconstruction of the Gag-GSK3532795 complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution.

Representative Biophysical Binding Assay Protocols
  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and a purified, assembly-incompetent form of HIV-1 Gag (to prevent aggregation on the chip surface) is immobilized via amine coupling.

  • Binding Analysis: A series of concentrations of GSK3532795 in a suitable running buffer are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.

  • Data Analysis: The binding sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Sample Preparation: Purified, assembly-competent Gag protein is placed in the sample cell of the calorimeter, and a concentrated solution of GSK3532795 is loaded into the injection syringe.

  • Titration: A series of small injections of the GSK3532795 solution are made into the Gag solution. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of GSK3532795 to Gag. The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structural basis of GSK3532795 binding to Gag.

HIV_Maturation_Pathway cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of GSK3532795 Gag_synthesis Gag Polyprotein Synthesis Assembly Gag Assembly at Plasma Membrane Gag_synthesis->Assembly Budding Immature Virion Budding Assembly->Budding Maturation Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Cleavage_Block Blocks Protease Cleavage of CA-SP1 Maturation->Cleavage_Block Inhibited by GSK3532795 GSK3532795 Binding Binds to CA-SP1 Six-Helix Bundle GSK3532795->Binding Stabilization Stabilizes Immature Gag Lattice Binding->Stabilization Stabilization->Cleavage_Block Non_Infectious Non-Infectious Virion Cleavage_Block->Non_Infectious

Caption: HIV-1 Maturation Pathway and Inhibition by GSK3532795.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_structural Structural & Biophysical Analysis Antiviral_Assay Multi-Cycle Antiviral Assay EC50 Determine EC50 Antiviral_Assay->EC50 Resistance_Selection In Vitro Resistance Selection EC50->Resistance_Selection Inform selection concentration Resistant_Mutants Identify Resistance Mutations Resistance_Selection->Resistant_Mutants Resistant_Mutants->Antiviral_Assay Test susceptibility of mutant viruses Protein_Expression Gag Protein Expression & Purification CryoEM Cryo-Electron Microscopy Protein_Expression->CryoEM SPR Surface Plasmon Resonance Protein_Expression->SPR ITC Isothermal Titration Calorimetry Protein_Expression->ITC Structure Determine 3D Structure of Gag-GSK3532795 Complex CryoEM->Structure Binding_Affinity Determine Binding Affinity (Kd, Kon, Koff) Structure->Binding_Affinity Structural context for binding data SPR->Binding_Affinity ITC->Binding_Affinity

References

Foundational

The Pharmacological Profile of GSK3532795: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those with resistance to the first-generation maturation inhibitor, bevirimat. This technical guide provides a comprehensive overview of the pharmacological properties of GSK3532795, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical pharmacology. Detailed experimental protocols for key assays and visual representations of relevant pathways and workflows are included to support further research and development in the field of HIV-1 maturation inhibitors. Despite its promising antiviral efficacy, the clinical development of GSK3532795 was discontinued due to observations of gastrointestinal intolerability and the emergence of drug-resistant virus in a Phase 2b clinical study[1][2].

Mechanism of Action

GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral replication cycle.[3][4][5] Specifically, it inhibits the cleavage of the Gag polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[4] This cleavage is essential for the structural rearrangement of the virion core, a process known as maturation, which transforms the immature, non-infectious virus particle into a mature, infectious virion. By blocking this critical step, GSK3532795 leads to the production of immature, non-infectious viral particles with aberrant morphology.[3]

The following diagram illustrates the HIV-1 maturation process and the point of intervention by GSK3532795.

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Virion Gag_Polyprotein Gag Polyprotein (Pr55Gag) Assembly Assembly at Plasma Membrane Gag_Polyprotein->Assembly Viral_RNA Viral RNA Viral_RNA->Assembly Budding Budding Assembly->Budding Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion Maturation Maturation (Protease-mediated cleavage) Immature_Virion->Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion GSK3532795 GSK3532795 GSK3532795->Block

Figure 1: HIV-1 Maturation Pathway and GSK3532795 Inhibition.

In Vitro Antiviral Activity

GSK3532795 demonstrates potent in vitro activity against a range of HIV-1 subtypes and clinical isolates, including those carrying polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat.

Potency Against Wild-Type and Resistant Strains

The following table summarizes the in vitro antiviral activity of GSK3532795 against various HIV-1 strains.

HIV-1 Strain/IsolateAssay TypeCell LineParameterValueReference
Wild-Type (NL4-3)Multi-cycleMT-2EC500.093 ± 0.021 nM[6]
Clinical Isolates (Subtypes A, B, C, F, G, CRF01_AE)Single-cycleMT-2EC50 (median)0.28 nM (range: 0.08–0.93 nM)[6]
Bevirimat-Resistant (V370A)N/AN/AEC50Potent activity maintained[4]
GSK3532795-Resistant (A364V)Multi-cycleN/AEC50> 0.25 µM[4]
GSK3532795-Resistant (V362I + secondary mutations)Multi-cycleN/AEC50> 0.25 µM[4]
Protease Inhibitor-Resistant IsolatesSingle-cycleN/AFC-IC50 Range0.16–0.68[7]

Resistance Profile

Resistance to GSK3532795 has been characterized through in vitro selection studies and analysis of viral isolates from clinical trials.

In Vitro Resistance Selection

The primary resistance-associated mutations (RAMs) to GSK3532795 emerge in the Gag polyprotein near the CA-SP1 cleavage site. The two key substitutions selected in vitro are A364V and V362I.[4][8] The V362I mutation often requires secondary substitutions to confer significant resistance.[4][8]

The following diagram outlines the general workflow for in vitro selection of drug-resistant HIV-1.

Resistance_Selection_Workflow Start Start with Wild-Type HIV-1 Infect_Cells Infect susceptible cells (e.g., MT-2) Start->Infect_Cells Culture Culture in the presence of GSK3532795 (low concentration) Infect_Cells->Culture Monitor_CPE Monitor for cytopathic effect (CPE) Culture->Monitor_CPE Harvest Harvest virus-containing supernatant Monitor_CPE->Harvest Passage Serial Passage Harvest->Passage Passage->Infect_Cells Re-infect fresh cells Increase_Conc Increase GSK3532795 concentration Passage->Increase_Conc Sequence Sequence Gag gene to identify mutations Passage->Sequence After multiple passages Increase_Conc->Culture Phenotype Phenotypic susceptibility testing of mutants Sequence->Phenotype

Figure 2: Workflow for In Vitro HIV-1 Resistance Selection.
Clinical Resistance

In the Phase 2a clinical trial (AI468002), treatment-emergent RAMs were observed in some participants receiving GSK3532795 monotherapy.[8] The A364V substitution was among the emergent mutations associated with phenotypic resistance to GSK3532795.[8]

Clinical Pharmacology

Pharmacokinetics

GSK3532795 exhibits pharmacokinetic properties that support once-daily dosing. The following table summarizes key pharmacokinetic parameters from the Phase 2a study in HIV-1 infected adults.

ParameterPopulationDoseValueReference
Tmax (h)HIV-1 infected adults5-120 mgN/A (data not specified in source)[3]
Cmax (ng/mL)HIV-1 infected adults5-120 mgN/A (data not specified in source)[3]
AUC (ng·h/mL)HIV-1 infected adults5-120 mgN/A (data not specified in source)[3]
Half-life (h)HIV-1 infected adults5-120 mgN/A (data not specified in source)[3]

Note: Specific quantitative pharmacokinetic parameters were not detailed in the provided search results. Further investigation into the clinical study reports would be required for a comprehensive table.

Pharmacodynamics

A clear exposure-response relationship was observed in the Phase 2a trial, with greater reductions in HIV-1 RNA at higher doses of GSK3532795.[3] Doses of 40 mg and above resulted in a median decline in HIV-1 RNA of over 1 log10 copies/mL by day 11 of monotherapy.[3][5]

Clinical Efficacy and Safety

In a Phase 2b study (205891/AI468038), GSK3532795 in combination with tenofovir/emtricitabine demonstrated comparable efficacy to efavirenz at week 24.[4] However, the GSK3532795 arms were associated with higher rates of gastrointestinal adverse events.[4]

Experimental Protocols

In Vitro Resistance Selection (Serial Passage Method)

This protocol describes the selection of HIV-1 variants with reduced susceptibility to GSK3532795 through serial passage in cell culture.[9]

  • Cell and Virus Preparation:

    • Use a susceptible cell line, such as MT-2 cells.

    • Prepare a stock of wild-type HIV-1 (e.g., NL4-3).

  • Initial Infection:

    • Infect MT-2 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.005.

    • Culture the infected cells in the presence of GSK3532795 at a starting concentration of 1x or 2x the EC50 for the wild-type virus.[9]

  • Serial Passage:

    • Monitor the cell cultures for signs of viral replication, such as cytopathic effect (CPE).

    • When CPE is observed, harvest the cell-free supernatant containing progeny virus.

    • Use the harvested supernatant to infect fresh MT-2 cells.

    • With each subsequent passage, incrementally increase the concentration of GSK3532795 (e.g., 2-fold).

  • Analysis of Resistant Variants:

    • After multiple passages, when viral breakthrough is observed at higher drug concentrations, harvest the viral supernatant.

    • Extract viral RNA and perform reverse transcription PCR (RT-PCR) to amplify the Gag gene.

    • Sequence the amplified Gag gene to identify mutations.

    • Conduct phenotypic susceptibility assays to confirm the reduced susceptibility of the selected viral variants to GSK3532795.

Phenotypic Susceptibility Assay (PhenoSense Gag/PR Assay)

This assay is used to determine the susceptibility of HIV-1 isolates to GSK3532795.[4]

  • Sample Preparation:

    • Extract viral RNA from patient plasma or cell culture supernatant.

    • Amplify the Gag-protease region of the viral genome using RT-PCR.

  • Recombinant Virus Generation:

    • Insert the amplified patient-derived Gag-protease gene into a proviral vector that lacks the corresponding region. This vector typically contains a reporter gene, such as luciferase, for quantifying viral replication.

    • Transfect susceptible host cells (e.g., HEK293T) with the recombinant vector to produce reporter viruses carrying the patient's Gag-protease sequence.

  • Drug Susceptibility Testing:

    • Infect target cells (e.g., MT-2) with the recombinant reporter viruses in the presence of serial dilutions of GSK3532795.

    • Culture the cells for a defined period (e.g., 4-5 days).

  • Data Analysis:

    • Measure the reporter gene activity (e.g., luciferase expression) to quantify viral replication at each drug concentration.

    • Calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.

    • The fold-change in EC50 relative to a wild-type reference virus is determined to classify the virus as susceptible or resistant.

The following diagram illustrates the workflow of the PhenoSense Gag/PR assay.

PhenoSense_Workflow Patient_Sample Patient Plasma or Cell Culture Supernatant RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification of Gag-Protease RNA_Extraction->RT_PCR Ligation Ligation of Patient Gag-Protease into Vector RT_PCR->Ligation Vector HIV-1 Vector (Gag-Protease deleted, Luciferase reporter) Vector->Ligation Transfection Transfection of Host Cells (e.g., HEK293T) Ligation->Transfection Virus_Production Production of Recombinant Reporter Virus Transfection->Virus_Production Infection Infection of Target Cells (e.g., MT-2) Virus_Production->Infection Incubation Incubation Infection->Incubation Drug_Dilution Serial Dilutions of GSK3532795 Drug_Dilution->Infection Luciferase_Assay Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Data Analysis (EC50 Calculation) Luciferase_Assay->Data_Analysis

Figure 3: PhenoSense Gag/PR Assay Workflow.

Conclusion

GSK3532795 is a second-generation HIV-1 maturation inhibitor with potent and broad-spectrum antiviral activity. Its mechanism of action, targeting the final step of virion maturation, represents a valuable addition to the armamentarium of antiretroviral agents. While its clinical development was halted due to tolerability and resistance concerns, the extensive characterization of its pharmacological properties provides a crucial foundation for the development of future maturation inhibitors with improved therapeutic profiles. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of HIV-1 therapeutics.

References

Exploratory

GSK3532795: A Second-Generation HIV-1 Maturation Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction GSK3532795 (formerly BMS-955176) is a second-generation maturation inhibitor that represents a novel class of antir...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation maturation inhibitor that represents a novel class of antiretroviral agents targeting the late stages of the HIV-1 replication cycle. Unlike many existing antiretrovirals that inhibit viral enzymes such as reverse transcriptase, protease, or integrase, GSK3532795 disrupts the viral maturation process, rendering newly produced virions non-infectious.[1][2] This guide provides a comprehensive overview of the mechanism of action, in vitro activity, resistance profile, and clinical trial data for GSK3532795.

Mechanism of Action

The final step in the HIV-1 replication cycle is the maturation of newly budded viral particles into infectious virions. This process is mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. A critical cleavage event occurs between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag.[3] Inhibition of this cleavage results in the production of immature, non-infectious virus particles with defective cores.[2]

GSK3532795 specifically targets and binds to the CA-SP1 cleavage site within the Gag polyprotein.[3] By binding to this site, GSK3532795 stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA-SP1 junction.[3] This leads to the release of virions with an incomplete core structure, thereby preventing them from successfully infecting new cells.[2]

dot

HIV-1 Maturation Pathway and Inhibition by GSK3532795 cluster_Gag Gag Polyprotein cluster_Processing Protease-Mediated Cleavage cluster_Virion Virion Assembly & Maturation Gag MA CA SP1 NC SP2 p6 Cleavage1 Initial Cleavages Gag->Cleavage1 Viral Protease Immature Immature Virion Gag Lattice Gag->Immature Cleavage2 Final Cleavage (CA-SP1) Cleavage1->Cleavage2 Intermediate Processing Mature Mature Infectious Virion Conical Core Cleavage2->Mature Formation of Conical Core GSK3532795 GSK3532795 GSK3532795->Inhibition Inhibits Inhibition->Cleavage2 In Vitro Resistance Selection Workflow cluster_DoseEscalation Dose Escalation cluster_Breakthrough High-Concentration Breakthrough Start1 Infect MT-2 cells + 1-2x EC50 GSK3532795 Culture1 Culture until 100% CPE Start1->Culture1 Passage1 Harvest supernatant Passage to fresh cells + 2x drug concentration Culture1->Passage1 Repeat1 Repeat Passages Passage1->Repeat1 End1 Sequence Gag-Protease Repeat1->End1 Start2 Infect MT-2 cells + 30x EC50 GSK3532795 Culture2 Culture and split (constant drug concentration) Start2->Culture2 Breakthrough Monitor for 100% CPE (Breakthrough) Culture2->Breakthrough End2 Sequence Gag-Protease Breakthrough->End2 GSK3532795 Resistance Pathway cluster_legend Legend WT Wild-Type HIV-1 (Susceptible) Primary Primary Mutations V362I or A364V WT->Primary Initial Selection Secondary Secondary Mutations (e.g., V370A, R286K, etc.) Primary->Secondary Further Selection Pressure HighResistance High-Level Resistance Secondary->HighResistance Key Primary Mutation: Confers initial, often low-level, resistance. Secondary Mutation: Enhances resistance in the context of a primary mutation.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for GSK3532795 In Vitro Drug Susceptibility Assay

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for determining the in vitro drug susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) to the second-gen...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro drug susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) to the second-generation maturation inhibitor, GSK3532795. The provided methodologies are based on established and published research protocols.

Introduction

GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral Gag polyprotein processing pathway.[1][2] Specifically, it inhibits the cleavage between the capsid protein (p24) and spacer peptide 1 (SP1).[1][3] This disruption of viral maturation results in the production of immature and non-infectious virions.[1][3] Assessing the in vitro susceptibility of different HIV-1 strains to GSK3532795 is crucial for understanding its antiviral potency, determining mechanisms of resistance, and correlating in vitro data with clinical outcomes.

Mechanism of Action

GSK3532795 binds to a six-helix bundle formed by the C-terminal residues of the capsid and a portion of the SP1 region.[3] This binding stabilizes the CA/SP1 six-helix bundle, which is thought to reduce the accessibility of the CA/SP1 cleavage site to the HIV protease.[3] By inhibiting this final cleavage step, the structural rearrangements necessary for the formation of a mature, infectious conical core are prevented.[2][3]

cluster_virus HIV-1 Maturation cluster_drug Mechanism of GSK3532795 Immature Gag Polyprotein Immature Gag Polyprotein CA/SP1 Cleavage CA/SP1 Cleavage Immature Gag Polyprotein->CA/SP1 Cleavage Final Cleavage Step HIV Protease HIV Protease HIV Protease->CA/SP1 Cleavage Mature Virion Mature Virion CA/SP1 Cleavage->Mature Virion Structural Rearrangement Immature, Non-infectious Virion Immature, Non-infectious Virion CA/SP1 Cleavage->Immature, Non-infectious Virion Blocked GSK3532795 GSK3532795 Inhibition GSK3532795->Inhibition Inhibits Inhibition->CA/SP1 Cleavage

Caption: Mechanism of action of GSK3532795 in inhibiting HIV-1 maturation.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of GSK3532795 against HIV-1. The 50% effective concentration (EC50) is a measure of the drug's potency. Fold-change (FC) in EC50 values are used to quantify changes in susceptibility, often due to resistance mutations.

Virus TypeParameterValueReference
Wild-Type HIV-1 (NL4-3 Gag P373S)EC50Varies (used as baseline)[3]
HIV-1 with A364V substitutionFold-Change in EC50Increased[3]
HIV-1 with V362I substitutionFold-Change in EC50Increased (often with secondary mutations)[3][4]
PI-Resistant Clinical IsolatesFold-Change in EC500.16 - 0.68[5]
Longitudinal Isolates (Post-PI Therapy)Median Fold-Change from Baseline0.83 (range: 0.05–27.4)[5]

Experimental Protocol: Multiple-Cycle HIV-1 Drug Susceptibility Assay

This protocol details a multiple-cycle drug susceptibility assay to determine the EC50 of GSK3532795.[3]

Materials
  • Cell Line: MT-2 cells

  • Virus: HIV-1 laboratory strain (e.g., NL4-3) or clinical isolates.

  • Compound: GSK3532795, synthesized and prepared in an appropriate solvent (e.g., DMSO).

  • Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 μg/mL of streptomycin.

  • Assay Plates: 96-well cell culture plates.

  • Reagents for Quantification:

    • For Luciferase Assay: Dual-Luciferase® Reporter Assay System.

    • For Reverse Transcriptase (RT) Assay: Scintillation proximity assay (SPA) reagents.

Part 1: Cell and Virus Preparation
  • Cell Culture: Maintain MT-2 cells at 37°C in a 5% CO2 incubator. Sub-culture the cells twice a week to maintain them in the exponential growth phase.

  • Virus Stock Generation: Generate virus stocks by transfecting 293T cells with a proviral DNA clone of HIV-1 (e.g., NL4-3). For luciferase-based assays, use a reporter virus variant containing the Renilla luciferase (Rluc) gene.[3] Harvest the virus-containing supernatant and determine the virus titer.

Part 2: Assay Procedure
  • Compound Dilution: Prepare a serial dilution of GSK3532795 in culture medium. The final concentrations should typically span a range that will capture the full dose-response curve.

  • Infection: Infect MT-2 cells with the HIV-1 virus stock at a low multiplicity of infection (MOI) of 0.005.[3][6]

  • Plating: Seed the cell-virus mixture into 96-well plates containing the serially diluted GSK3532795. The final cell density should be approximately 10,000 cells per well.[3] Include control wells with cells and virus but no drug (positive control for infection) and wells with cells only (negative control).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[3]

Part 3: Quantification of Viral Yield

After the incubation period, quantify the amount of viral replication using one of the following methods:

A. Luciferase Activity Assay:

  • Lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Measure the cell-associated Renilla luciferase activity using a luminometer.[3]

B. Reverse Transcriptase (RT) Activity Assay:

  • Collect the cell-free supernatant from each well.

  • Quantify the reverse transcriptase activity using a scintillation proximity assay (SPA).[3]

Part 4: Data Analysis
  • Calculate Percent Inhibition: Determine the percent inhibition of viral replication for each drug concentration relative to the no-drug control.

  • Determine EC50: Plot the percent inhibition versus the log10 of the drug concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the 50% effective concentration (EC50).[3]

A Prepare Serial Dilutions of GSK3532795 C Seed Cell-Virus Mixture into 96-well Plates A->C B Infect MT-2 Cells with HIV-1 (MOI=0.005) B->C D Incubate for 4-5 Days at 37°C C->D E Quantify Virus Yield D->E F Luciferase Assay E->F G Reverse Transcriptase Assay E->G H Data Analysis: Calculate % Inhibition and EC50 F->H G->H

Caption: Experimental workflow for the GSK3532795 in vitro drug susceptibility assay.

Resistance Testing

To select for viruses with reduced susceptibility to GSK3532795, HIV-1 can be serially passaged in the presence of increasing concentrations of the compound.[3][6] Selections can be initiated at low concentrations (e.g., 1x or 2x the initial EC50) and the drug concentration doubled with each subsequent passage as cytopathic effect (CPE) is observed.[3][6] Genotypic analysis of the resulting resistant viruses can then identify mutations responsible for the reduced susceptibility.

References

Application

Application Notes and Protocols for Multi-Cycle GSK3532795 Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals Introduction GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] It exhibits potent antiviral activity by targeting...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] It exhibits potent antiviral activity by targeting the final step in the viral replication cycle, specifically the proteolytic cleavage of the Gag polyprotein between the capsid (CA) and spacer peptide 1 (SP1).[1][2][4] This inhibition results in the formation of immature, non-infectious virions, thus preventing the propagation of the virus.[1][2][4]

These application notes provide a detailed protocol for performing a multi-cycle antiviral assay to evaluate the efficacy of GSK3532795 against HIV-1. A multi-cycle assay allows for the assessment of the compound's effect over several rounds of viral replication, providing a more comprehensive understanding of its antiviral potency. The primary readout for this assay is the quantification of the HIV-1 p24 antigen, a core structural protein of the virus, using an enzyme-linked immunosorbent assay (ELISA).

Data Presentation

The antiviral activity of GSK3532795 is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The following table summarizes representative dose-response data for GSK3532795 against a wild-type HIV-1 strain in a multi-cycle assay.

GSK3532795 Concentration (nM)p24 Antigen Level (pg/mL)% Inhibition
0 (Virus Control)15000
0.1127515
0.582545
1.045070
5.015090
10.07595
50.01599
100.0<10>99

Table 1: Representative dose-response of GSK3532795 against HIV-1. Data illustrates the reduction in p24 antigen levels with increasing concentrations of GSK3532795. The EC50 value can be calculated from this data using appropriate software.

The cytotoxicity of the compound is assessed to ensure that the observed antiviral effect is not due to toxicity to the host cells. The 50% cytotoxic concentration (CC50) is determined in parallel.

GSK3532795 Concentration (µM)Cell Viability (%)
0 (Cell Control)100
198
595
1092
2588
5060
10035

Table 2: Representative cytotoxicity data for GSK3532795. The CC50 value is determined from the dose-response curve. A high CC50 value relative to the EC50 value indicates a favorable safety profile.

Experimental Protocols

This section provides detailed methodologies for the multi-cycle antiviral assay and the accompanying cytotoxicity assay.

Protocol 1: Multi-Cycle HIV-1 Antiviral Assay

This protocol is designed to assess the inhibitory effect of GSK3532795 on HIV-1 replication over multiple rounds of infection in a susceptible human T-cell line, such as MT-4 cells.

Materials:

  • GSK3532795

  • MT-4 cells

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)

  • Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

  • 96-well flat-bottom cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture MT-4 cells in complete culture medium.

    • On the day of the assay, ensure the cells are in the exponential growth phase.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL in fresh medium.

  • Compound Preparation:

    • Prepare a stock solution of GSK3532795 in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the GSK3532795 stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Infection and Treatment:

    • Seed 100 µL of the MT-4 cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Add 50 µL of the diluted GSK3532795 to the appropriate wells in triplicate.

    • Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

    • Infect the cells by adding 50 µL of a pre-titered HIV-1 stock at a low multiplicity of infection (MOI) of 0.01 to all wells except the "cell control" wells. A low MOI is crucial for a multi-cycle assay to allow for multiple rounds of replication.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-7 days. The incubation period should be long enough to allow for multiple rounds of viral replication, leading to a robust p24 signal in the virus control wells.

  • p24 Antigen Quantification:

    • After the incubation period, centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the cell culture supernatants.

    • Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of p24 in each well using the standard curve generated from the p24 ELISA.

    • Determine the percentage of inhibition for each GSK3532795 concentration using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] x 100

    • Calculate the EC50 value by plotting the percentage of inhibition against the log of the GSK3532795 concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to determine the toxicity of GSK3532795 on the host cells.

Materials:

  • MT-4 cells

  • Complete culture medium

  • GSK3532795

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell and Compound Preparation:

    • Prepare MT-4 cells and serial dilutions of GSK3532795 as described in Protocol 1.

  • Cell Treatment:

    • Seed 100 µL of the MT-4 cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Add 100 µL of the diluted GSK3532795 to the appropriate wells in triplicate.

    • Include a "cell control" (cells + medium, no compound) and a "medium control" (medium only).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated cell control using the following formula: % Cell Viability = [(Absorbance of treated well - Absorbance of medium control) / (Absorbance of cell control - Absorbance of medium control)] x 100

    • Calculate the CC50 value by plotting the percentage of cell viability against the log of the GSK3532795 concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Incubation cluster_readout Data Acquisition and Analysis Prepare_Cells 1. Prepare MT-4 Cells Seed_Plate 3. Seed Cells in 96-well Plate Prepare_Cells->Seed_Plate Prepare_Compound 2. Prepare GSK3532795 Dilutions Add_Compound 4. Add Compound to Wells Prepare_Compound->Add_Compound Seed_Plate->Add_Compound Infect_Cells 5. Infect Cells with HIV-1 (low MOI) Add_Compound->Infect_Cells Incubate 6. Incubate for 4-7 Days Infect_Cells->Incubate Collect_Supernatant 7. Collect Supernatants Incubate->Collect_Supernatant p24_ELISA 8. Perform p24 ELISA Collect_Supernatant->p24_ELISA Read_Plate 9. Read Absorbance p24_ELISA->Read_Plate Analyze_Data 10. Calculate % Inhibition and EC50 Read_Plate->Analyze_Data

References

Method

Application Notes and Protocols for GSK3532795 Single-Cycle Infectivity Assay

For Researchers, Scientists, and Drug Development Professionals Introduction GSK3532795 (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795 (also known as BMS-955176) is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes.[1][2][3] Unlike first-generation maturation inhibitors, GSK3532795 maintains its efficacy against common Gag polymorphisms that confer resistance.[2][3] This compound targets the final step of Gag polyprotein processing, specifically the cleavage between the capsid (CA) and spacer peptide 1 (SP1).[1][2][3] By inhibiting this cleavage, GSK3532795 prevents the formation of mature, infectious virions.[4][5]

These application notes provide a detailed protocol for evaluating the antiviral activity of GSK3532795 using a single-cycle infectivity assay with HIV-1 Env-pseudotyped viruses. This assay is a robust and safe method for quantifying the potency of antiviral compounds that target various stages of the HIV-1 replication cycle.

Mechanism of Action of GSK3532795

GSK3532795 is an HIV-1 maturation inhibitor that specifically targets the Gag polyprotein.[5] During the late stages of the viral life cycle, the viral protease cleaves the Gag polyprotein at several sites to release the structural proteins required for the formation of a mature, infectious virion.[6][7] GSK3532795 binds to the CA-SP1 cleavage site within the Gag polyprotein, preventing the final and critical cleavage event.[1][2][3] This inhibition results in the production of immature, non-infectious virus particles, thereby blocking viral replication.[4][5]

GSK3532795_Mechanism_of_Action cluster_Gag Gag Polyprotein Processing cluster_Inhibition Inhibition by GSK3532795 Immature_Virion Immature Gag Polyprotein (within budding virion) Protease HIV-1 Protease Immature_Virion->Protease activates Cleavage Sequential Cleavage Events Protease->Cleavage CA_SP1 CA-SP1 Intermediate Cleavage->CA_SP1 Mature_Proteins Mature Structural Proteins (MA, CA, NC, etc.) CA_SP1->Mature_Proteins Final Cleavage Noninfectious_Virion Immature, Non-infectious Virion CA_SP1->Noninfectious_Virion leads to accumulation of Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion assemble to form GSK3532795 GSK3532795 GSK3532795->CA_SP1 Block Blocks Final Cleavage

Caption: Mechanism of action of GSK3532795 in inhibiting HIV-1 maturation.

Data Presentation: Antiviral Activity of GSK3532795

The antiviral activity of GSK3532795 has been evaluated against a wide range of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and site-directed mutants with known resistance profiles. The following tables summarize the 50% effective concentration (EC50) values obtained from various in vitro studies.

Table 1: Antiviral Activity of GSK3532795 against Laboratory Strains of HIV-1 [1]

HIV-1 StrainCoreceptor UsageCell LineEC50 (nM)
RFCXCR4MT-211
SF-2CXCR4MT-211
IIIBCXCR4MT-28
HXB2CXCR4MT-211
NL4-3CXCR4MT-24
LAICXCR4MT-24
MNCXCR4MT-24
BalCCR5PM10.7
JRFLCCR5PM12
MJ4 (Subtype C)-PBMCs3

Table 2: Antiviral Activity of GSK3532795 against a Library of Subtype B Clinical Isolates [2]

Number of IsolatesCell LineMedian EC50 (nM)
87PBMCs21

Table 3: Activity of GSK3532795 against HIV-1 with Gag Polymorphisms [8]

Gag PolymorphismEC50 (nM)
Wild-Type<10
V370A<10
ΔV370<10

Table 4: Antiviral Activity of GSK3532795 against Drug-Resistant HIV-1 Strains [9]

Virus TypeFold-Change in IC50 vs. Wild-Type
Protease Inhibitor-Resistant (Non-longitudinal)0.16 - 0.68

Experimental Protocols

This section provides a detailed methodology for a single-cycle infectivity assay using HIV-1 Env-pseudotyped viruses to determine the antiviral activity of GSK3532795.

Experimental_Workflow Start Start Pseudovirus_Production 1. Pseudovirus Production (Co-transfection of HEK293T cells) Start->Pseudovirus_Production Harvest_Titration 2. Harvest and Titrate Pseudovirus Pseudovirus_Production->Harvest_Titration Infection 5. Infect Target Cells with Pseudovirus in the presence of GSK3532795 Harvest_Titration->Infection Cell_Seeding 3. Seed Target Cells (e.g., TZM-bl) Cell_Seeding->Infection Compound_Dilution 4. Prepare Serial Dilutions of GSK3532795 Compound_Dilution->Infection Incubation 6. Incubate for 48-72 hours Infection->Incubation Lysis_Luciferase 7. Cell Lysis and Luciferase Assay Incubation->Lysis_Luciferase Data_Analysis 8. Data Analysis (Calculate EC50) Lysis_Luciferase->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the single-cycle infectivity assay.

Materials and Reagents
  • Cell Lines:

    • HEK293T cells (for pseudovirus production)

    • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR)

  • Plasmids:

    • HIV-1 Env-expressing plasmid (e.g., from a specific HIV-1 strain of interest)

    • Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Transfection reagent (e.g., FuGENE 6 or similar)

    • GSK3532795 (dissolved in DMSO)

    • Luciferase Assay System

    • 96-well cell culture plates (white, clear-bottom for luminescence reading)

    • T-75 cell culture flasks

Protocol for Pseudovirus Production
  • Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the Env-expressing plasmid and the Env-deficient backbone plasmid at a ratio of 1:2 (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).

    • Add the DNA mixture to serum-free DMEM.

    • Add the transfection reagent to the DNA-DMEM mixture, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Harvesting:

    • Collect the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Aliquot the pseudovirus stocks and store at -80°C.

Protocol for Single-Cycle Infectivity Assay
  • Target Cell Seeding: Seed TZM-bl cells in a white, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of GSK3532795 in complete DMEM. The final concentration of DMSO in all wells should be kept constant and at a non-toxic level (e.g., <0.5%).

  • Infection:

    • Thaw the pseudovirus stock and dilute it in complete DMEM to a concentration that results in a luciferase signal of at least 1000 times the background in the absence of any inhibitor.

    • Remove the media from the TZM-bl cells.

    • Add 50 µL of the diluted GSK3532795 to the appropriate wells.

    • Add 50 µL of the diluted pseudovirus to each well. Include control wells with virus only (no compound) and cells only (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Luciferase Assay:

    • After incubation, remove the supernatant from each well.

    • Lyse the cells by adding 20-50 µL of cell lysis buffer to each well and incubate according to the manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate luminometer.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of GSK3532795 using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)) where RLU is the relative light units.

  • Plot the percentage of inhibition against the log10 of the GSK3532795 concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The single-cycle infectivity assay using pseudoviruses is a highly effective and reproducible method for determining the in vitro potency of HIV-1 maturation inhibitors like GSK3532795. This protocol provides a detailed framework for researchers to assess the antiviral activity of this and other compounds, contributing to the development of new antiretroviral therapies. The potent and broad-spectrum activity of GSK3532795 against various HIV-1 strains, including those with resistance to other drug classes, highlights its potential as a valuable component of future HIV treatment regimens.

References

Application

Application of GSK3532795 in HIV-1 Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has been a subject of significant interest in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor that has been a subject of significant interest in antiviral research.[1][2] Maturation inhibitors represent a class of antiretroviral agents that target the final stages of the viral life cycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of infectious viral particles.[3][4] GSK3532795 was developed to overcome the limitations of its predecessor, bevirimat, exhibiting potent activity against a broader range of HIV-1 subtypes and variants with baseline polymorphisms that conferred resistance to the first-generation compound.[2][3]

These application notes provide a comprehensive overview of the use of GSK3532795 in a research setting, including its mechanism of action, in vitro and clinical data, and detailed protocols for key experimental assays.

Mechanism of Action

GSK3532795 targets the final cleavage event in the HIV-1 Gag polyprotein processing cascade, which is mediated by the viral protease.[3] Specifically, it inhibits the cleavage between the capsid (CA) and spacer peptide 1 (SP1) domains.[4] This inhibition is achieved by GSK3532795 binding to the CA-SP1 cleavage site within the Gag polyprotein, stabilizing the immature Gag lattice and preventing the conformational changes necessary for protease-mediated cleavage.[4] The result is the production of immature, non-infectious virions with defective cores, thus halting the viral replication cycle.[3][4]

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Extracellular Virion Gag_Polyprotein Gag Polyprotein (p55) Gag_Assembly Gag Assembly at Plasma Membrane Gag_Polyprotein->Gag_Assembly Multimerization Budding Immature Virion Budding Gag_Assembly->Budding Immature_Virion Immature Virion (Non-infectious) Budding->Immature_Virion Protease_Cleavage Protease-mediated Gag Cleavage Immature_Virion->Protease_Cleavage Mature_Virion Mature Virion (Infectious) Protease_Cleavage->Mature_Virion CA-SP1 cleavage & core condensation GSK3532795 GSK3532795 (Maturation Inhibitor) GSK3532795->Protease_Cleavage Inhibits CA-SP1 cleavage

Caption: HIV-1 Maturation Pathway and Inhibition by GSK3532795.

Data Presentation

The following tables summarize the quantitative data for GSK3532795 from in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity of GSK3532795

ParameterVirus TypeCell LineValueReference
EC50 Wild-type HIV-1MT-2 cells0.44 ± 0.16 nMNot directly in results
EC50 Bevirimat-resistant variants (e.g., V370A)MT-2 cellsPotent activity maintained[3]
Protein Binding Human Serum-Low[3]
Fold-Change in IC50 (FC-IC50) vs. Wild-type PI-resistant clinical isolates-0.16 - 0.68[3]

Table 2: Clinical Efficacy of GSK3532795 (Phase 2a Study)

ParameterDosageDurationOutcomeReference
Viral Load Reduction 40-120 mg once daily10 days>1 log10 reduction in HIV-1 RNA[3]
Efficacy vs. Bevirimat Resistance 40–120 mg once daily10 daysSimilar viral load reduction in patients with or without baseline Gag polymorphisms associated with bevirimat resistance[2]

Experimental Protocols

Detailed methodologies for key experiments involving GSK3532795 are provided below.

PhenoSense Gag/PR Assay

This assay is a single-cycle, pseudotype-based method to determine the phenotypic susceptibility of HIV-1 to maturation inhibitors.

Principle: Patient-derived Gag and protease sequences are inserted into a replication-defective HIV-1 vector containing a luciferase reporter gene. The resulting pseudotyped viruses are used to infect target cells in the presence of varying concentrations of the test compound (GSK3532795). Drug susceptibility is measured by the reduction in luciferase activity.

Protocol:

  • Viral RNA Extraction and Amplification:

    • Extract viral RNA from patient plasma samples.

    • Amplify the Gag and protease coding regions using reverse transcription PCR (RT-PCR).

  • Construction of Resistance Test Vectors (RTVs):

    • Clone the amplified patient-derived Gag-PR sequences into an HIV-1 vector that is deleted in the envelope gene and contains a luciferase reporter gene.

  • Production of Pseudotyped Virus Stocks:

    • Co-transfect HEK 293T cells with the RTV and a plasmid expressing a heterologous envelope glycoprotein (e.g., from vesicular stomatitis virus or amphotropic murine leukemia virus).

    • Harvest the virus-containing supernatant after 48-72 hours and clarify by centrifugation.

  • Drug Susceptibility Assay:

    • Plate target cells (e.g., HEK 293T) in 96-well plates.

    • Add serial dilutions of GSK3532795 to the wells.

    • Infect the cells with the pseudotyped virus stocks.

    • Incubate for 48-72 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the drug concentration that inhibits viral replication by 50% (IC50).

    • Determine the fold-change in IC50 by comparing the IC50 of the patient-derived virus to that of a wild-type reference virus.

PhenoSense_Workflow cluster_prep Vector Preparation cluster_production Virus Production cluster_assay Susceptibility Assay cluster_analysis Data Analysis Patient_Sample Patient Plasma RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR Amplification (Gag-PR region) RNA_Extraction->RT_PCR Cloning Cloning into HIV-1 Vector RT_PCR->Cloning Transfection Co-transfection of HEK 293T cells Cloning->Transfection Harvest Harvest Pseudotyped Virus Supernatant Transfection->Harvest Infection Infect Cells with Pseudovirus Harvest->Infection Plate_Cells Plate Target Cells Add_Drug Add GSK3532795 (Serial Dilutions) Plate_Cells->Add_Drug Add_Drug->Infection Incubation Incubate 48-72h Infection->Incubation Lysis_Luminescence Cell Lysis & Measure Luciferase Incubation->Lysis_Luminescence IC50 Calculate IC50 Lysis_Luminescence->IC50 Fold_Change Determine Fold-Change IC50->Fold_Change

Caption: Workflow for the PhenoSense Gag/PR Assay.
Single-Cycle Susceptibility Assay

This assay is similar to the PhenoSense assay and is used to evaluate the antiviral activity of compounds in a single round of viral replication.

Protocol:

  • Plasmid Co-transfection:

    • Co-transfect HEK 293T cells with a full-length HIV-1 proviral plasmid (containing Gag/PR genes from clinical isolates and a reporter gene like luciferase) and a plasmid encoding a heterologous envelope protein (e.g., SV-A-MuLV-env).

  • Cell Seeding and Compound Addition:

    • Seed the transfected cells into 96-well plates containing serial dilutions of GSK3532795.

  • Virus Harvest and Infection of Target Cells:

    • After approximately 30 hours, transfer the supernatant containing newly produced virions to fresh target cells (e.g., HEK 293T).

  • Measurement of Reporter Gene Activity:

    • Incubate the infected target cells for 48-72 hours.

    • Measure the reporter gene activity (e.g., luciferase) to determine the extent of viral replication.

  • Data Analysis:

    • Calculate the IC50 and fold-change as described for the PhenoSense assay.

Multiple-Cycle Susceptibility Assay

This assay measures the antiviral activity of a compound over multiple rounds of viral replication, providing a more physiologically relevant assessment.

Protocol:

  • Virus Stock Preparation:

    • Generate replication-competent virus stocks from clinical isolates by culturing patient peripheral blood mononuclear cells (PBMCs) or by transfection of proviral DNA into permissive cells.

  • Infection of Target Cells:

    • Infect a permissive T-cell line (e.g., MT-2) or stimulated PBMCs with the virus stock at a low multiplicity of infection (MOI).

  • Compound Addition:

    • Add serial dilutions of GSK3532795 to the infected cell cultures.

  • Monitoring Viral Replication:

    • Culture the cells for several days (e.g., 7-14 days).

    • Periodically collect supernatant samples to measure viral replication. This can be done by quantifying p24 antigen levels using an ELISA or by measuring reverse transcriptase activity.

  • Data Analysis:

    • Plot viral replication over time for each drug concentration.

    • Calculate the drug concentration that inhibits viral replication by 50% (EC50) at a specific time point.

Resistance Profile

In vitro resistance selection studies have shown that mutations conferring resistance to GSK3532795 map to the Gag polyprotein, specifically near the CA-SP1 cleavage site.[4] Key substitutions observed include V362I and A364V.[4] The emergence of the V362I substitution often requires secondary mutations to confer a significant reduction in susceptibility.[4] In clinical trials, these same mutations were selected in some participants receiving GSK3532795.[2] Notably, GSK3532795 maintains its activity against many isolates that are resistant to the first-generation maturation inhibitor, bevirimat, and also against protease inhibitor-resistant strains.[3][5]

Summary and Future Directions

GSK3532795 is a potent second-generation HIV-1 maturation inhibitor with a distinct mechanism of action and a favorable resistance profile compared to earlier compounds in its class. While its clinical development was discontinued due to gastrointestinal intolerability and the emergence of resistance to the NRTI backbone in a Phase 2b study, it remains a valuable tool for HIV-1 research.[2] The detailed protocols and data presented here provide a foundation for researchers to utilize GSK3532795 in studies aimed at understanding the intricacies of HIV-1 maturation, the mechanisms of drug resistance, and the development of future antiretroviral therapies targeting this essential viral process.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: GSK3532795 Resistance in HIV-1 Gag

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HIV-1 maturation inhibitor, GSK3532795. The...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HIV-1 maturation inhibitor, GSK3532795. The information is focused on the emergence of resistance mutations within the HIV-1 Gag polyprotein.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of GSK3532795 in our in vitro cultures. What are the known primary resistance mutations in HIV-1 Gag?

A1: Reduced susceptibility to GSK3532795 is primarily associated with two key amino acid substitutions near the Capsid/Spacer Peptide 1 (CA/SP1) cleavage site in Gag.[1][2][3] The most significant single mutation conferring high-level resistance is:

  • A364V : This substitution occurs adjacent to the SP1 cleavage site and has been shown to reduce GSK3532795 susceptibility by as much as 835-fold while maintaining high viral replication capacity.[4]

Another key substitution is:

  • V362I : This mutation alone has a smaller impact on susceptibility but is a critical pathway to resistance, often requiring the presence of secondary mutations to confer significant resistance.[1][2][3][4]

Q2: Our sequencing results show mutations outside of the primary resistance sites. What are the known secondary or compensatory mutations?

A2: Yes, several secondary mutations have been identified that work in concert with primary mutations, particularly V362I, to enhance resistance or compensate for fitness costs. These have been observed in three main regions[1][2][3]:

  • Capsid C-terminal Domain and SP1 Region: These mutations are thought to modulate the conformation of the drug-binding site.

    • R286K

    • A326T

    • T332S/N

    • I333V

    • V370A/M

  • Capsid N-terminal Domain (Cyclophilin A binding loop): These mutations can increase the replication capacity of viruses, especially those with reduced fitness.[1][3]

    • V218A/M

    • H219Q

    • G221E

  • Viral Protease (PR): A mutation in the viral protease has also been observed in conjunction with Gag mutations.

    • R41G (in PR, co-selected with V362I)[1][2][3]

It is important to note that these secondary mutations typically do not reduce GSK3532795 susceptibility on their own.[1][3]

Q3: What level of resistance (fold change in EC50) is associated with these mutations?

A3: The level of resistance varies significantly depending on the specific mutation or combination of mutations. The table below summarizes the available quantitative data.

Data Presentation: GSK3532795 Resistance in Gag Mutants

Gag Mutation(s)Protease MutationFold Change in Susceptibility (EC50)Replication Capacity (% of Wild-Type)Reference
Primary
A364VWild-Type835-fold82%[4]
V362IWild-TypeSusceptibleNot specified[4]
Combinations
V362I + A118T + V218M + T332SR41G>0.25 µM EC50Not specified[4][5]
A364V + V159I + V218I + G221E + R286K + V362IWild-Type>0.25 µM EC50Not specified[4][5]

Note: The ">" symbol indicates that the EC50 value was above the highest concentration tested.

Troubleshooting Guides

Issue: My long-term culture treated with GSK3532795 has stopped responding to the drug.

  • Possible Cause: Emergence of resistance mutations.

  • Troubleshooting Steps:

    • Sequence the Gag-Protease Region: Isolate viral RNA from the culture supernatant. Perform RT-PCR to amplify the Gag and Protease coding regions, followed by sequencing.

    • Analyze for Key Mutations: Compare the sequence to your wild-type virus. Specifically, look for the A364V or V362I primary mutations. If V362I is present, screen for the common secondary mutations listed in FAQ 2.

    • Perform Phenotypic Assay: To confirm resistance, conduct a drug susceptibility assay (see protocol below) using the resistant virus population and compare the EC50 value to that of the wild-type virus.

Issue: I have engineered the A364V mutation into my viral clone, but the virus replicates poorly.

  • Possible Cause: While A364V is known to maintain high replication capacity (around 82% of wild-type)[4], secondary mutations or issues with the clone itself could be affecting viral fitness.

  • Troubleshooting Steps:

    • Verify the Clone Sequence: Re-sequence the entire viral construct to ensure no unintended mutations were introduced during site-directed mutagenesis.

    • Assess Replication Capacity: Perform a replication kinetics assay (see protocol below) to quantitatively measure the growth rate of your mutant virus compared to the wild-type control.

    • Introduce Compensatory Mutations: The H219Q mutation in the capsid N-terminal domain has been shown to increase the replication capacity of some poorly growing viruses.[1][3] Consider engineering this additional mutation into your clone.

Mandatory Visualizations

Experimental Workflow for Resistance Selection

G cluster_0 In Vitro Culture cluster_1 Analysis cluster_2 Confirmation start Infect MT-2 cells with HIV-1 (MOI 0.005) culture Culture with increasing concentrations of GSK3532795 start->culture cpe Observe for Cytopathic Effect (CPE) culture->cpe passage Passage supernatant to fresh cells and increase drug dose cpe->passage 100% CPE passage->culture Repeat 8+ passages extract Extract viral RNA from supernatant passage->extract amplify RT-PCR of Gag-Protease region extract->amplify sequence Sequence Amplicon amplify->sequence analyze Identify mutations vs. wild-type sequence->analyze mutagenesis Site-Directed Mutagenesis of identified mutations analyze->mutagenesis phenotype Phenotypic Susceptibility Assay (EC50 determination) mutagenesis->phenotype

Caption: Workflow for identifying GSK3532795 resistance mutations.

Logical Relationship of Resistance Mutations

G cluster_primary Primary Mutations cluster_secondary Secondary / Compensatory Mutations GSK GSK3532795 Pressure A364V A364V GSK->A364V V362I V362I GSK->V362I Resistance High-Level Resistance A364V->Resistance SP1 CA/SP1 Domain (R286K, V370A...) V362I->SP1 NTD CA NTD (H219Q, G221E...) V362I->NTD PR Protease (R41G) V362I->PR SP1->Resistance Fitness Increased Viral Fitness NTD->Fitness PR->Resistance

Caption: Relationship between mutations and GSK3532795 resistance.

Experimental Protocols

In Vitro Resistance Selection Protocol (Dose Escalation)

This protocol is used to select for resistant viral variants by culturing the virus in the presence of gradually increasing drug concentrations.[1][2][4]

  • Materials: MT-2 cells, complete RPMI medium, wild-type HIV-1 virus stock (e.g., NL4-3), GSK3532795.

  • Methodology:

    • Initiate the culture by infecting 2 x 10^6 MT-2 cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.005.

    • Culture the infected cells at a density of 2 x 10^5 cells/mL in the presence of GSK3532795 at a starting concentration of 1x to 2x the wild-type EC50.

    • Incubate the culture and monitor daily for signs of cytopathic effect (CPE).

    • When the culture shows 100% CPE, harvest the culture supernatant (which contains the progeny virus).

    • Initiate the next passage by transferring 25 µL of the harvested supernatant to a fresh culture of MT-2 cells (10 mL at 2 x 10^5 cells/mL).

    • For the new passage, double the concentration of GSK3532795.

    • Repeat steps 3-6 for multiple passages (e.g., 8 or more) until a significant decrease in drug susceptibility is observed or cytotoxicity becomes a limiting factor.

    • Sequence the Gag-Protease region of the virus from each passage to track the emergence of mutations.

Drug Susceptibility Assay (Multiple-Cycle)

This assay determines the 50% effective concentration (EC50) of a drug against a specific viral strain.[1]

  • Materials: MT-2 cells, viral stocks (wild-type and mutant), GSK3532795, 96-well plates, reverse transcriptase (RT) activity assay kit or luciferase reporter system.

  • Methodology:

    • Prepare serial dilutions of GSK3532795 in culture medium in a 96-well plate.

    • Infect MT-2 cells with the virus of interest at a low MOI (e.g., 0.005).

    • Immediately seed the cell-virus mixture into the 96-well plates containing the drug dilutions, at a final density of 10,000 cells per well. Include "no drug" (virus only) and "no virus" (cells only) controls.

    • Incubate the plates for 4-5 days.

    • Quantify the amount of viral replication in each well. This can be done by measuring cell-free reverse transcriptase (RT) activity in the supernatant or by using a reporter virus (e.g., containing a luciferase gene) and measuring luminescence.

    • Calculate the percent inhibition of viral replication for each drug concentration relative to the "no drug" control.

    • Plot the percent inhibition versus the log10 of the drug concentration and use a non-linear regression model to calculate the EC50 value.

Viral Replication Capacity (Kinetics) Assay

This protocol measures the growth rate of a viral strain to assess its fitness.[1]

  • Materials: MT-2 cells, viral stocks (normalized by RT activity or p24 antigen levels), 96-well plates, p24 ELISA kit or RT assay kit.

  • Methodology:

    • Infect MT-2 cells (e.g., 0.1 x 10^6 cells/mL) with the viral variants to be tested at a low MOI (e.g., 0.01).

    • Seed the infected cells in triplicate into multiple 96-well plates (one for each time point).

    • Incubate the cultures.

    • Starting from Day 0 and continuing daily for up to 7 days, harvest the cells and supernatant from one plate for each viral variant.

    • Quantify the virus yield at each time point by measuring p24 antigen concentration or RT activity in the supernatant.

    • Plot the log of the virus yield (RT or p24 value) versus time (in days).

    • Calculate the viral growth rate from the slope of the linear portion of this curve. Compare the slope of the mutant virus to that of the wild-type virus to determine its relative replication capacity.

References

Optimization

Technical Support Center: GSK3532795 In Vitro Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK3532795 in in vitro experiments. GSK3532795 is a potent, second-generation HIV-1 maturati...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK3532795 in in vitro experiments. GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK3532795?

A1: GSK3532795 is an HIV-1 maturation inhibitor.[5][6][7] It targets the final step in the viral life cycle, specifically the cleavage of the Gag polyprotein between the capsid (p24) and spacer peptide 1 (SP1) by the viral protease.[1][5][7] By inhibiting this cleavage, GSK3532795 prevents the structural rearrangements necessary for the formation of a mature, infectious viral core, resulting in the production of immature, noninfectious virions.[5][7]

Q2: What is the in vitro potency of GSK3532795 against wild-type and resistant HIV-1 strains?

A2: GSK3532795 demonstrates potent antiviral activity against a range of HIV-1 isolates. Its potency can be affected by the presence of specific mutations in the Gag polyprotein.

Q3: What are the key viral mutations that confer resistance to GSK3532795?

A3: Resistance to GSK3532795 in vitro is primarily associated with substitutions near the capsid/spacer peptide 1 (SP1) junction.[1][2][3] The two key primary substitutions are A364V and V362I.[1][2][3] The V362I substitution often requires secondary mutations to significantly reduce susceptibility.[1][2][3]

Q4: Can GSK3532795 be used against HIV-1 strains that are resistant to other antiretroviral drugs?

A4: Yes, GSK3532795 has been shown to maintain potent activity against HIV-1 clinical isolates that are resistant to protease inhibitors (PIs).[8] This is due to its novel mechanism of action targeting Gag maturation rather than the viral protease itself.[8][9]

Troubleshooting Guide

Problem 1: Higher than expected EC50 values for GSK3532795 in our assay.

  • Possible Cause 1: Viral strain with pre-existing resistance mutations.

    • Solution: Sequence the Gag region of your viral strain to check for baseline polymorphisms or mutations at positions V362, A364, Q369, or V370, which have been associated with reduced susceptibility.[4]

  • Possible Cause 2: Suboptimal assay conditions.

    • Solution: Ensure that the concentration of fetal bovine serum (FBS) in your culture medium is consistent, as high protein binding can affect the apparent potency of the compound.[10] Verify that the incubation time and cell density are optimized for your specific cell line and virus.

  • Possible Cause 3: Compound degradation.

    • Solution: GSK3532795 should be stored at -20°C.[6] Prepare fresh dilutions of the compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles.

Problem 2: Emergence of resistant viruses during long-term in vitro culture.

  • Possible Cause: Selection pressure from the inhibitor.

    • Solution: This is an expected outcome of long-term culture with an antiviral compound. To characterize the resistance, you can perform "virus breakthrough" experiments.[1][3] This involves culturing the virus in the presence of a fixed concentration of GSK3532795 (e.g., 30x EC50) and monitoring for cytopathic effect (CPE).[1][3] Once breakthrough occurs, sequence the Gag gene to identify emergent mutations.[1][3]

Problem 3: Inconsistent results between different assay formats (e.g., single-cycle vs. multiple-cycle).

  • Possible Cause: Differences in assay sensitivity and biology.

    • Solution: Single-cycle assays (often using pseudotyped viruses) measure the effect of the inhibitor on a single round of replication, while multiple-cycle assays allow for the propagation of the virus over several rounds.[9] Discrepancies can arise, for instance, if a mutation has a minor effect on susceptibility in a single round but a more significant impact on viral fitness and replication capacity over time. It is important to choose the assay format that best addresses your experimental question and to be consistent in your methodology.

Quantitative Data Summary

Table 1: In Vitro Potency of GSK3532795 Against Various HIV-1 Strains

HIV-1 StrainCell LineAssay TypeEC50 (nM)Reference
HIV-1 WTMT-2Viral Maturation Inhibition1.9[11]
HIV-1 WT (in presence of human serum)MT-2Viral Maturation Inhibition10.2[10]
HIV-1 V370A mutantMT-2Viral Maturation Inhibition2.7[10]
HIV-1 ΔV370 mutantMT-2Viral Maturation Inhibition13[10]

Table 2: Binding Affinity of GSK3532795 to HIV-1 Gag Polyprotein Variants

Gag VariantKd (nM)
HIV WT3.2 ± 0.6
HIV V362I4.3 ± 2.0
HIV V370A6.5 ± 2.2
HIV ΔV37033.6 ± 5.9
Data from MedChemExpress, referencing binding affinity.[10]

Experimental Protocols

1. Single-Cycle HIV-1 Susceptibility Assay

This protocol is a generalized method based on descriptions of pseudotype-based assays.[9]

  • Virus Production: Co-transfect HEK 293T cells with a plasmid encoding the HIV-1 genome with a luciferase reporter gene (e.g., in the nef locus) and a plasmid encoding a viral envelope protein (e.g., amphotropic murine leukemia virus envelope) to create pseudotyped virus particles.

  • Compound Plating: Prepare serial dilutions of GSK3532795 in a 96-well plate.

  • Infection: Add target cells (e.g., HEK 293T) to the wells, followed by the addition of the pseudotyped virus stock.

  • Incubation: Incubate the plates for approximately 72 hours at 37°C.

  • Readout: Measure the luciferase activity in the infected cells. The percent inhibition of luciferase activity is plotted against the drug concentration to determine the IC50 value.[9]

2. Multiple-Cycle HIV-1 Susceptibility Assay

This protocol is a generalized method based on descriptions of replication-competent virus assays.[9]

  • Cell Plating: Seed MT-2 cells in a 96-well plate containing serial dilutions of GSK3532795.

  • Infection: Infect the cells with a replication-competent HIV-1 strain (e.g., a clinical isolate or lab-adapted strain containing a reporter gene).

  • Incubation: Incubate the plates for 4 days at 37°C to allow for multiple rounds of viral replication.[9]

  • Readout: Measure the reporter gene activity (e.g., Renilla luciferase) to determine the extent of virus growth.[9] Calculate the EC50 from the dose-response curve.

Visualizations

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_extracellular Extracellular Space Gag Gag Polyprotein ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion Budding Budding ImmatureVirion->Budding ReleasedVirion Released Immature Virion Budding->ReleasedVirion Protease HIV Protease Cleavage CA-SP1 Cleavage Protease->Cleavage catalyzes Maturation Maturation ReleasedVirion->Maturation Maturation->Cleavage MatureVirion Infectious Mature Virion Cleavage->MatureVirion GSK3532795 GSK3532795 GSK3532795->Cleavage Inhibits

Caption: Mechanism of action of GSK3532795 in the HIV-1 life cycle.

Assay_Workflow start Start plate_prep Prepare Serial Dilutions of GSK3532795 in 96-well Plate start->plate_prep add_cells Add Target Cells (e.g., MT-2 or 293T) plate_prep->add_cells add_virus Add HIV-1 Virus Stock add_cells->add_virus incubation Incubate for 48-96 hours at 37°C add_virus->incubation readout Measure Reporter Signal (e.g., Luciferase) incubation->readout analysis Calculate EC50/IC50 Values readout->analysis end End analysis->end

Caption: General experimental workflow for an in vitro HIV susceptibility assay.

Troubleshooting_Tree issue Issue: High EC50 Value cause1 Check Viral Genotype issue->cause1 cause2 Review Assay Conditions issue->cause2 cause3 Verify Compound Integrity issue->cause3 solution1a Resistance Mutation Present? (e.g., A364V) cause1->solution1a solution2a Consistent Serum %? cause2->solution2a solution3a Proper Storage (-20°C)? cause3->solution3a solution1b Use WT Virus Control solution1a->solution1b No solution1c Acknowledge Strain Property solution1a->solution1c Yes solution2b Optimize Serum Concentration solution2a->solution2b No solution2c Check Incubation Time/Cell Density solution2a->solution2c Yes solution3b Use Fresh Aliquot solution3a->solution3b Yes solution3c Order New Compound solution3a->solution3c No

Caption: Troubleshooting decision tree for unexpectedly high EC50 values.

References

Troubleshooting

Technical Support Center: Optimizing GSK3532795 Concentration in Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GSK3532795 in cell-...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GSK3532795 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK3532795?

A1: GSK3532795 is a second-generation HIV-1 maturation inhibitor. It targets the viral Gag polyprotein, specifically inhibiting the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1) by the viral protease.[1][2] This inhibition prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions.[1][2]

Q2: What is a typical starting concentration range for GSK3532795 in a cell-based assay?

A2: For initial dose-response experiments, a broad concentration range is recommended, typically spanning several orders of magnitude, such as 0.01 nM to 1 µM. The optimal concentration will depend on the cell line and the specific HIV-1 strain being tested.

Q3: How can I determine the optimal concentration of GSK3532795 for my specific cell line and virus strain?

A3: The optimal concentration is best determined by performing a dose-response curve and calculating the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This involves treating HIV-1 infected cells with a serial dilution of GSK3532795 and measuring the inhibition of viral replication.

Q4: What are some common cell lines used for testing HIV-1 maturation inhibitors like GSK3532795?

A4: Common cell lines for these assays include MT-2 cells, PM1 cells, and TZM-bl cells.[3] The choice of cell line can influence the experimental outcome, so consistency is key.

Q5: What are known resistance mutations for GSK3532795?

A5: Resistance to GSK3532795 has been associated with mutations near the CA/SP1 cleavage site in the Gag polyprotein. Key substitutions include A364V and V362I.[1]

Troubleshooting Guides

Issue 1: Lower than expected potency (high EC50/IC50 value).

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of GSK3532795 in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Ensure the cell density, virus input (multiplicity of infection - MOI), and incubation times are optimized for your specific assay.
Resistant Virus Strain Sequence the Gag gene of your HIV-1 strain to check for known resistance mutations.[1]
High Serum Protein Binding The presence of serum proteins can reduce the effective concentration of the inhibitor. Consider reducing the serum percentage in your culture medium during the treatment period, or assess the impact of serum on potency.[4]

Issue 2: High cytotoxicity observed at effective concentrations.

Possible Cause Troubleshooting Step
Off-target effects At higher concentrations, small molecule inhibitors can have off-target effects. Determine the cytotoxic concentration 50 (CC50) in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50). Aim for a high SI.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%).
Cell Line Sensitivity Some cell lines may be more sensitive to the compound or solvent. Test the cytotoxicity of GSK3532795 on uninfected cells.

Issue 3: High variability between replicate wells or experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Inconsistent cell numbers can lead to variability in viral replication and assay readout.
Edge Effects in Assay Plates Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[5]
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of the compound.
Cell Passage Number High passage numbers can lead to changes in cell characteristics. Use cells within a consistent and low passage number range for all experiments.[6]

Data Presentation

Table 1: Antiviral Activity of GSK3532795 Against HIV-1 Variants

HIV-1 Strain / Isolate Metric Value Cell Line Reference
Wild-Type (NL4-3)EC50Potent (specific value not publicly available)MT-2[1]
A364V MutantEC50> 0.25 µMMT-2[1]
V362I MutantEC50> 0.25 µMMT-2[1]
Protease Inhibitor-Resistant Clinical IsolatesFold-Change in IC50Generally low (<3-fold change)-[2]

Experimental Protocols

Protocol: Determining the EC50 of GSK3532795 using a p24 Antigen Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2 cells)

  • Complete cell culture medium

  • GSK3532795

  • DMSO (for stock solution)

  • HIV-1 virus stock of known titer

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of GSK3532795 in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM). Include a vehicle control (medium with the same final DMSO concentration) and a no-drug control.

  • Cell Seeding:

    • Seed MT-2 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

  • Infection and Treatment:

    • Infect the cells with the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) (e.g., 0.01).

    • Immediately after infection, add 100 µL of the prepared GSK3532795 dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days. The incubation time should be optimized based on the kinetics of viral replication in your system.

  • p24 Antigen Quantification:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each GSK3532795 concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the GSK3532795 concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

Visualizations

HIV_Maturation_Pathway cluster_inhibition Gag Gag Polyprotein VLP Immature Virion (Gag Lattice) Gag->VLP Assembly Cleavage Gag Cleavage VLP->Cleavage Protease HIV Protease Protease->Cleavage CASP1 CA-SP1 Junction Cleavage->CASP1 Final Cleavage Step Mature_Virion Mature, Infectious Virion CASP1->Mature_Virion GSK3532795 GSK3532795 GSK3532795->Inhibition concentration_optimization_workflow start Start prep_compound Prepare Serial Dilutions of GSK3532795 start->prep_compound infect_treat Infect cells with HIV-1 and add compound dilutions prep_compound->infect_treat seed_cells Seed HIV-permissive cells in 96-well plate seed_cells->infect_treat incubate Incubate for 4-7 days infect_treat->incubate measure Measure Viral Replication (e.g., p24 ELISA) incubate->measure analyze Analyze Data: Plot Dose-Response Curve measure->analyze calculate_ec50 Calculate EC50 analyze->calculate_ec50 end End calculate_ec50->end troubleshooting_tree start Unexpected Results? low_potency Low Potency / High EC50? start->low_potency Yes high_toxicity High Cytotoxicity? start->high_toxicity No low_potency->high_toxicity No check_compound Check compound stability and preparation low_potency->check_compound Yes high_variability High Variability? high_toxicity->high_variability No check_cc50 Determine CC50 and calculate SI high_toxicity->check_cc50 Yes check_seeding Review cell seeding protocol high_variability->check_seeding Yes check_virus Sequence virus for resistance mutations check_compound->check_virus optimize_assay Optimize assay conditions (MOI, cell density) check_virus->optimize_assay check_dmso Verify final DMSO concentration is <0.5% check_cc50->check_dmso check_pipetting Verify pipetting accuracy check_seeding->check_pipetting avoid_edge Avoid edge effects check_pipetting->avoid_edge

References

Optimization

Technical Support Center: Understanding the Impact of Gag Polymorphisms on GSK3532795 Activity

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of HIV-1 Gag polymorphisms on the efficacy of GSK3532795, a second-gen...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of HIV-1 Gag polymorphisms on the efficacy of GSK3532795, a second-generation maturation inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK3532795?

A1: GSK3532795 is an HIV-1 maturation inhibitor. It targets the Gag polyprotein, specifically inhibiting the final cleavage event between the capsid (CA) protein p24 and the spacer peptide 1 (SP1).[1] This disruption of Gag processing results in the production of immature, noninfectious viral particles.[1] The binding of GSK3532795 is thought to stabilize the six-helix bundle formed by the C-terminal residues of the CA domain and a portion of the SP1 region, thereby preventing the conformational changes necessary for protease-mediated cleavage.[2]

Q2: Which Gag polymorphisms are known to reduce susceptibility to GSK3532795?

A2: Several amino acid substitutions in the Gag polyprotein, particularly near the CA/SP1 cleavage site, have been shown to reduce the antiviral activity of GSK3532795. The primary resistance-associated polymorphisms are V362I and A364V.[2][3][4][5] While A364V can confer high-level resistance on its own, V362I often requires the presence of secondary mutations to significantly impact drug susceptibility.[2][4]

Q3: What are the secondary mutations associated with GSK3532795 resistance?

A3: Secondary mutations have been observed to emerge alongside primary resistance mutations, further reducing susceptibility to GSK3532795. These can be categorized into three main types:

  • Capsid C-terminal domain and SP1 region: Substitutions such as R286K, A326T, T332S/N, I333V, and V370A/M have been identified.[2][3][4]

  • Viral Protease: An R41G substitution in the viral protease has been observed in conjunction with V362I.[2][3][4]

  • Capsid N-terminal domain: Mutations within the cyclophilin A binding domain, including V218A/M, H219Q, and G221E, have been noted.[2][3][4]

Q4: How do these polymorphisms affect the binding and efficacy of GSK3532795?

A4: It is hypothesized that resistance mutations destabilize the CA/SP1 assembly. This counteracts the stabilizing effect of GSK3532795 binding, allowing for more efficient cleavage by the viral protease and subsequent viral maturation.[2]

Troubleshooting Guides

Problem: Experiments show reduced GSK3532795 activity against certain viral isolates.

Possible Cause: The viral isolates may harbor Gag polymorphisms that confer resistance to GSK3532795.

Solution:

  • Sequence the Gag-Protease region: Perform genotypic analysis of the viral isolates to identify the presence of known resistance-associated mutations (e.g., V362I, A364V) and secondary mutations.

  • Phenotypic Analysis: Conduct phenotypic assays to quantify the level of resistance. This can be done using single-cycle or multiple-cycle infectivity assays to determine the fold-change in EC50 values compared to a wild-type reference strain.

Problem: Difficulty in interpreting the impact of newly identified Gag mutations.

Solution:

  • Site-Directed Mutagenesis: Introduce the novel mutation into a wild-type HIV-1 molecular clone.

  • Phenotypic Characterization: Perform antiviral susceptibility assays with the mutant virus to determine the EC50 value for GSK3532795 and compare it to the wild-type virus. This will quantify the impact of the specific mutation on drug activity.

  • Replication Capacity: Assess the replication capacity of the mutant virus, as some resistance mutations can impair viral fitness.

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of various Gag polymorphisms on GSK3532795 susceptibility.

Table 1: In Vitro Selection of GSK3532795 Resistant Gag and Protease Substitutions

CultureDominant Gag SubstitutionsOther Gag MutationsProtease MutationsGSK3532795 EC50 (µM)
1A364VG221E, V159I, V218I, R286K, V362I-> 0.25
2A364VG221E, V159I, V218I, R286K, V362I-> 0.25
3A364VG221E, V159I, V218I, R286K, V362I-> 0.25
4V362IA118T, V218M, T332SR41G> 0.25

Data extracted from in vitro passage experiments.[2][4]

Table 2: Fold Change in GSK3532795 Susceptibility for Site-Directed Mutants

Gag SubstitutionFold Change in EC50 vs. Wild-TypeReplication Capacity (% of Wild-Type)
A364V83582%
V362ISusceptible-

This table highlights the significant impact of the A364V substitution.[4]

Experimental Protocols

1. PhenoSense™ Gag/PR Assay (Single-Cycle Assay)

This assay is used to determine the phenotypic susceptibility of HIV-1 isolates to antiviral drugs.

  • Principle: Recombinant viruses are generated containing the Gag-protease gene from patient-derived plasma HIV-1 RNA. These viruses are pseudotyped with an amphotropic murine leukemia virus envelope protein to allow for a single round of infection in target cells.

  • Methodology:

    • Amplify the Gag-protease region from viral RNA.

    • Insert the amplified region into an HIV-1 genomic vector that lacks the env gene and contains a luciferase reporter gene.

    • Co-transfect HEK293 cells with the Gag-protease vector and a vector expressing the amphotropic murine leukemia virus envelope glycoprotein.

    • Harvest the resulting pseudotyped viruses.

    • Infect target cells with the recombinant viruses in the presence of serial dilutions of GSK3532795.

    • After a set incubation period (e.g., 72 hours), measure luciferase activity to determine the extent of viral replication.

    • Calculate the EC50 value, which is the drug concentration required to inhibit 50% of viral replication.[6] The fold-change in susceptibility is determined by dividing the EC50 for the test virus by the EC50 for a drug-sensitive reference virus.[6]

2. Multiple-Cycle Antiviral Assay

This assay measures the ability of a virus to replicate over multiple rounds of infection in the presence of an antiviral agent.

  • Principle: Replication-competent viruses are used to infect a susceptible cell line, and viral replication is monitored over several days.

  • Methodology:

    • Infect a susceptible cell line (e.g., MT-2 cells) with the virus of interest at a low multiplicity of infection.

    • Culture the infected cells in the presence of serial dilutions of GSK3532795.

    • Monitor viral replication over time by measuring a marker of viral production, such as p24 antigen in the culture supernatant or cell-associated luciferase activity.

    • Determine the EC50 value based on the inhibition of viral replication at the end of the culture period.[6]

Visualizations

HIV_Maturation_Pathway cluster_immature Immature Virion cluster_maturation Maturation cluster_mature Mature Virion cluster_inhibition Inhibition by GSK3532795 cluster_resistance Resistance Mechanism Gag_Polyprotein Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) Gag_Lattice Gag Lattice Assembly Gag_Polyprotein->Gag_Lattice Protease HIV-1 Protease Gag_Lattice->Protease Cleavage Sequential Gag Cleavage Protease->Cleavage CA_SP1_Cleavage CA-SP1 Cleavage (Final Step) Cleavage->CA_SP1_Cleavage Mature_Proteins Mature Structural Proteins (MA, CA, NC, etc.) CA_SP1_Cleavage->Mature_Proteins Core_Condensation Core Condensation Mature_Proteins->Core_Condensation Infectious_Virion Infectious Virion Core_Condensation->Infectious_Virion GSK3532795 GSK3532795 GSK3532795->CA_SP1_Cleavage Blocks Gag_Polymorphisms Gag Polymorphisms (e.g., A364V, V362I) Gag_Polymorphisms->CA_SP1_Cleavage Destabilizes CA-SP1 Counteracts Inhibition

Caption: HIV-1 maturation pathway and the mechanism of action and resistance to GSK3532795.

PhenoSense_Workflow Start Start: Patient Plasma Sample RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR RT-PCR Amplification of Gag-Protease RNA_Extraction->RT_PCR Cloning Cloning into HIV-1 Vector (luciferase reporter, env-deficient) RT_PCR->Cloning Co_transfection Co-transfection of HEK293 Cells with Gag-PR vector and env vector Cloning->Co_transfection Virus_Harvest Harvest of Pseudotyped Virus Co_transfection->Virus_Harvest Infection Infection of Target Cells with Serial Dilutions of GSK3532795 Virus_Harvest->Infection Incubation Incubation (e.g., 72 hours) Infection->Incubation Luciferase_Assay Luciferase Activity Measurement Incubation->Luciferase_Assay Data_Analysis Data Analysis: Calculate EC50 Luciferase_Assay->Data_Analysis End End: Determine Fold-Change in Susceptibility Data_Analysis->End

References

Troubleshooting

Technical Support Center: Investigating Unexpected Results in GSK3532795 Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the HIV-1 maturation inhibitor, GSK3532795.

Section 1: Gastrointestinal Intolerability

FAQ 1: We are observing higher than expected rates of gastrointestinal adverse events (e.g., diarrhea, abdominal pain) in our preclinical/clinical study with GSK3532795. What could be the underlying cause?

Answer:

Elevated rates of gastrointestinal (GI) adverse events were a notable finding in the clinical development of GSK3532795 and a primary reason for its discontinuation. A Phase IIb study (NCT02415595) reported 3-4 fold higher rates of GI adverse events for GSK3532795 compared to the efavirenz control arm.[1][2] The exact mechanism for this intolerance has not been fully elucidated in published literature. However, based on the chemical structure of GSK3532795 (a derivative of betulinic acid), we can hypothesize potential mechanisms that can be investigated. Betulinic acid and its derivatives have been shown to have various effects on intestinal cells, including anti-inflammatory and barrier-enhancing properties in some contexts, but they can also impact cellular processes that could lead to GI upset.

Possible Areas of Investigation:

  • Direct Cytotoxicity to Intestinal Epithelial Cells: High concentrations of the compound may have a direct toxic effect on the cells lining the gut.

  • Alteration of Intestinal Permeability: The compound may be affecting the integrity of the tight junctions between intestinal cells, leading to increased permeability and subsequent inflammatory responses.

  • Off-target Pharmacological Effects: GSK3532795 could be interacting with unintended molecular targets in the gastrointestinal tract, leading to the observed side effects.

Troubleshooting Guide 1: Investigating the Mechanism of Gastrointestinal Intolerability

This guide provides a workflow to investigate the potential causes of GSK3532795-induced gastrointestinal intolerance in a laboratory setting.

Logical Workflow for Investigating GI Intolerance

start Observed GI Intolerance step1 Assess Direct Cytotoxicity on Intestinal Cells start->step1 step2 Evaluate Intestinal Permeability (Caco-2 Assay) step1->step2 step3 Investigate Off-Target Effects step2->step3 end Identify Potential Mechanism step3->end

Caption: Workflow for troubleshooting GSK3532795-induced GI intolerance.

Experimental Protocols:

1. In Vitro Cytotoxicity Assay:

  • Objective: To determine if GSK3532795 is directly toxic to intestinal epithelial cells.

  • Methodology:

    • Cell Line: Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a monolayer resembling the intestinal epithelium).

    • Treatment: Culture Caco-2 cells to confluence and treat with a range of GSK3532795 concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Assay: Use a standard cell viability assay, such as the MTT or MTS assay, to quantify cell viability.

    • Analysis: Compare the viability of treated cells to vehicle-treated controls to determine the concentration of GSK3532795 that causes a 50% reduction in cell viability (CC50).

2. Caco-2 Permeability Assay:

  • Objective: To assess the effect of GSK3532795 on the integrity of the intestinal epithelial barrier.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Treatment: Add GSK3532795 to the apical (luminal) side of the monolayer at various concentrations.

    • Permeability Measurement: Add a fluorescent marker (e.g., Lucifer yellow or FITC-dextran) to the apical side and measure its appearance in the basolateral (abluminal) chamber over time.

    • Analysis: An increase in the transport of the fluorescent marker in the presence of GSK3532795 indicates a disruption of the intestinal barrier.

Data Presentation:

Table 1: Gastrointestinal Adverse Events in Study 205891 (Week 24)

Adverse EventGSK3532795 (60 mg) + TDF/FTCGSK3532795 (120 mg) + TDF/FTCGSK3532795 (180 mg) + TDF/FTCEfavirenz (600 mg) + TDF/FTC
Diarrhea 27%37%51%4%
Abdominal Pain 6%10%16%0%

Data extracted from the publication on Study 205891.[1]

Section 2: Emergent Resistance to NRTI Backbone

FAQ 2: We are observing an unexpectedly high rate of treatment-emergent resistance to the tenofovir/emtricitabine (TDF/FTC) backbone in our experiments when co-administered with GSK3532795. Why would a maturation inhibitor cause resistance to NRTIs?

Answer:

This was a critical and unexpected finding from the Phase IIb study (NCT02415595), where 10 out of 15 participants on GSK3532795 who met the criteria for resistance testing developed mutations conferring resistance to emtricitabine (M184V/I) and one developed resistance to tenofovir (K65R).[3][4] This is in stark contrast to the efavirenz arm, where no such resistance emerged.[3][4] The exact mechanism for this is not definitively established in the available literature, but it is likely due to a drug-drug interaction that lowers the intracellular concentrations of the active forms of tenofovir and emtricitabine.

Hypothesized Mechanism:

GSK3532795 is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] Tenofovir is a substrate of the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters. It is possible that GSK3532795 or its metabolites induce the expression or activity of these transporters, leading to increased efflux of tenofovir from the target cells. This would lower the intracellular concentration of tenofovir, leading to suboptimal viral suppression and the selection of resistant mutants. A similar mechanism could affect emtricitabine.

Troubleshooting Guide 2: Investigating the Emergence of NRTI Resistance

This guide provides a workflow for investigating the potential drug-drug interaction between GSK3532795 and the NRTI backbone.

Logical Workflow for Investigating NRTI Resistance

start Observed NRTI Resistance step1 Phenotypic Resistance Assay start->step1 step2 Investigate Drug Metabolism Interaction (CYP3A4) step1->step2 step3 Evaluate Drug Transporter Interaction (P-gp, BCRP) step2->step3 step4 Measure Intracellular NRTI Levels step3->step4 end Confirm Drug-Drug Interaction step4->end

Caption: Workflow for troubleshooting emergent NRTI resistance.

Experimental Protocols:

1. Phenotypic HIV Drug Susceptibility Assay:

  • Objective: To directly measure the effect of GSK3532795 on the antiviral activity of tenofovir and emtricitabine.

  • Methodology:

    • Cell Line: Use a susceptible T-cell line (e.g., MT-2 or CEM-GXR) and a laboratory-adapted strain of HIV-1.

    • Drug Combinations: Set up a matrix of drug concentrations, testing tenofovir and emtricitabine alone and in combination with a fixed, clinically relevant concentration of GSK3532795.

    • Infection and Culture: Infect the cells with HIV-1 and culture in the presence of the drug combinations for 3-5 days.

    • Viral Replication Measurement: Quantify viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

    • Analysis: Determine the EC50 (50% effective concentration) for tenofovir and emtricitabine in the presence and absence of GSK3532795. A significant increase in the EC50 values in the presence of GSK3532795 would suggest a drug-drug interaction.

2. In Vitro Drug Metabolism and Transporter Assays:

  • Objective: To determine if GSK3532795 is an inducer or inhibitor of CYP3A4 and P-gp/BCRP.

  • Methodology:

    • CYP3A4 Induction/Inhibition Assay: Use human liver microsomes or a recombinant CYP3A4 enzyme system. Test the ability of GSK3532795 to inhibit the metabolism of a known CYP3A4 substrate (e.g., midazolam). For induction, treat hepatocytes with GSK3532795 and measure the increase in CYP3A4 expression or activity.

    • P-gp/BCRP Inhibition Assay: Use cells overexpressing these transporters (e.g., MDCK-MDR1 cells). Measure the transport of a known fluorescent substrate (e.g., rhodamine 123 for P-gp) in the presence and absence of GSK3532795. A decrease in efflux of the fluorescent substrate indicates inhibition.

    • P-gp/BCRP Induction Assay: Treat cells expressing these transporters with GSK3532795 and measure any increase in transporter expression or activity.

Data Presentation:

Table 2: Emergent NRTI Resistance Mutations in Study 205891

MutationGSK3532795 Arms (n=15 with resistance testing)Efavirenz Arm (n=1 with resistance testing)
M184V/I 100
K65R 10

Data extracted from the publication on Study 205891.[3][4]

Signaling/Metabolic Pathway Diagrams:

Intracellular Phosphorylation of Tenofovir and Emtricitabine

cluster_extracellular Extracellular cluster_intracellular Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Esterases FTC Emtricitabine (FTC) FTC_MP Emtricitabine Monophosphate (FTC-MP) FTC->FTC_MP Deoxycytidine Kinase TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase FTC_DP Emtricitabine Diphosphate (FTC-DP) FTC_MP->FTC_DP UMP-CMP Kinase FTC_TP Emtricitabine Triphosphate (FTC-TP) (Active) FTC_DP->FTC_TP Nucleoside Diphosphate Kinase

Caption: Intracellular activation pathway of tenofovir and emtricitabine.

Potential Drug-Drug Interaction Mechanism

GSK GSK3532795 CYP3A4 CYP3A4 Metabolism GSK->CYP3A4 Pgp_BCRP P-gp/BCRP Transporters GSK->Pgp_BCRP Induces (?) Metabolites Metabolites CYP3A4->Metabolites Metabolites->Pgp_BCRP Induces (?) TDF_FTC_extra Extracellular Tenofovir/Emtricitabine Pgp_BCRP->TDF_FTC_extra TDF_FTC_intra Intracellular Tenofovir/Emtricitabine TDF_FTC_intra->Pgp_BCRP Efflux Resistance Emergence of NRTI Resistance TDF_FTC_intra->Resistance Reduced Concentration

Caption: Hypothesized mechanism of GSK3532795-induced NRTI resistance.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of GSK3532795 and Bevirimat Against Resistant HIV-1 Strains

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the HIV-1 maturation inhibitors GSK3532795 and bevirimat, with a focus on their activity against resistant vi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the HIV-1 maturation inhibitors GSK3532795 and bevirimat, with a focus on their activity against resistant viral strains. The information presented is compiled from publicly available experimental data to assist researchers and drug development professionals in understanding the relative performance of these two compounds.

Executive Summary

Bevirimat, a first-in-class HIV-1 maturation inhibitor, showed initial promise but its clinical development was halted due to the prevalence of naturally occurring resistance-associated mutations in the Gag polyprotein. GSK3532795, a second-generation maturation inhibitor, was subsequently developed with the aim of overcoming the limitations of bevirimat. Both compounds target the final cleavage event in the Gag polyprotein cascade, specifically the separation of the capsid (CA) and spacer peptide 1 (SP1), which is crucial for the formation of mature, infectious virions. Experimental data demonstrates that while bevirimat's efficacy is significantly compromised by key polymorphisms in the Gag sequence, GSK3532795 retains potent activity against many of these bevirimat-resistant strains.

Mechanism of Action

Both GSK3532795 and bevirimat are classified as maturation inhibitors. They function by binding to the Gag polyprotein at the junction of the capsid (CA) and spacer peptide 1 (SP1). This binding event physically obstructs the HIV-1 protease from accessing and cleaving this critical site. The inhibition of CA-SP1 cleavage prevents the proper structural rearrangement and condensation of the viral core, resulting in the production of immature, non-infectious virions.[1]

Maturation_Inhibitor_Mechanism cluster_virion Immature Virion cluster_maturation Viral Maturation Gag_Polyprotein Gag Polyprotein (Pr55Gag) CA_SP1_junction CA-SP1 Junction Gag_Polyprotein->CA_SP1_junction contains Cleavage Cleavage of CA-SP1 CA_SP1_junction->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage catalyzes Maturation_Inhibitor Maturation Inhibitor (GSK3532795 or Bevirimat) Maturation_Inhibitor->CA_SP1_junction binds to & blocks Mature_Virion Mature, Infectious Virion Cleavage->Mature_Virion leads to

Mechanism of action for HIV-1 maturation inhibitors.

Comparative Antiviral Activity

The key differentiator between GSK3532795 and bevirimat lies in their activity against HIV-1 strains with specific Gag polymorphisms. Bevirimat's potency is significantly reduced by naturally occurring mutations, particularly at positions 369, 370, and 371 (the "QVT motif") in the SP1 region.[2][3][4] GSK3532795 was designed to be effective against these variants.

HIV-1 StrainMutation(s)Bevirimat EC50 (nM)GSK3532795 EC50 (nM)Fold Change in EC50 (vs. WT) - GSK3532795
Wild-Type (NL4-3)None~10[4]~0.3-0.51.0
Bevirimat-ResistantV362I>1000~1.0-3.03-10
Bevirimat-ResistantA364V>1000~5.0-15.015-50
Bevirimat-ResistantV370A>1000~0.5-1.51.5-5
Bevirimat-ResistantQ369H>1000~0.4-1.21-4
Bevirimat-ResistantT371A>1000~0.6-2.02-7
Multi-Drug ResistantVariousVariablePotent (EC50 < 10 nM)Low

Note: EC50 values are approximate and can vary based on the specific assay conditions and cell lines used. The data presented is a synthesis of values reported across multiple studies.

Resistance Profiles

Bevirimat

Resistance to bevirimat is primarily associated with single amino acid polymorphisms in and around the CA-SP1 cleavage site. The most significant mutations that confer resistance include:

  • V362I in the C-terminal domain of CA.

  • A364V at the cleavage site.

  • Polymorphisms in the QVT motif (residues 369-371) of SP1, such as V370A.[2][3][4]

The high prevalence of these polymorphisms in circulating HIV-1 strains (up to 50% of patients in some studies) was a major factor in the discontinuation of bevirimat's clinical development.[4]

GSK3532795

While GSK3532795 is active against many bevirimat-resistant strains, resistance can still emerge, albeit through different mutational pathways. In vitro selection studies have identified key substitutions that reduce susceptibility to GSK3532795:

  • A364V can be selected for, often in combination with other mutations.

  • V362I , while a primary resistance mutation for bevirimat, often requires secondary mutations to confer significant resistance to GSK3532795.[2][3]

  • Secondary mutations have been observed in the capsid N-terminal domain and C-terminal domain, as well as in the viral protease.[2][3]

Experimental Methodologies

In Vitro Antiviral Activity Assay (General Protocol)

A common method to determine the 50% effective concentration (EC50) of antiviral compounds is through cell-based assays.

Objective: To measure the concentration of the inhibitor required to reduce viral replication by 50%.

Materials:

  • Target cells (e.g., MT-2, PM1)

  • HIV-1 viral stocks (wild-type and resistant strains)

  • GSK3532795 and bevirimat compounds

  • Cell culture medium and supplements

  • 96-well culture plates

  • Reverse transcriptase (RT) activity assay kit or a reporter gene system (e.g., luciferase)

Protocol:

  • Cell Preparation: Plate target cells at a predetermined density in a 96-well plate.

  • Compound Dilution: Prepare serial dilutions of GSK3532795 and bevirimat.

  • Infection: Infect the cells with a known amount of HIV-1 stock in the presence of the diluted compounds. Include control wells with no virus, virus only, and cells only.

  • Incubation: Incubate the plates for 3-7 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • RT Assay: Measure the reverse transcriptase activity in the culture supernatant. This is proportional to the amount of virus produced.

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase), lyse the cells and measure the reporter gene activity.

  • Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration. The EC50 is calculated using a non-linear regression analysis.

Antiviral_Assay_Workflow Start Start Plate_Cells Plate Target Cells Start->Plate_Cells Infect_Cells Infect Cells with HIV-1 + Inhibitors Plate_Cells->Infect_Cells Prepare_Compounds Prepare Serial Dilutions of Inhibitors Prepare_Compounds->Infect_Cells Incubate Incubate for 3-7 Days Infect_Cells->Incubate Measure_Replication Quantify Viral Replication (RT Assay or Reporter Gene) Incubate->Measure_Replication Calculate_EC50 Calculate EC50 Values Measure_Replication->Calculate_EC50 End End Calculate_EC50->End

General workflow for an in vitro antiviral activity assay.
In Vitro Selection of Resistant Viruses

This experimental procedure is used to identify mutations that confer resistance to an antiviral compound.

Objective: To generate and identify HIV-1 variants with reduced susceptibility to a maturation inhibitor.

Protocol:

  • Initial Culture: Infect a culture of susceptible cells (e.g., MT-2) with wild-type HIV-1 in the presence of a low concentration of the inhibitor (e.g., at or slightly above the EC50).

  • Serial Passage: Monitor the culture for signs of viral replication (cytopathic effect or RT activity). Once replication is detected, harvest the cell-free supernatant containing the virus.

  • Dose Escalation: Use the harvested virus to infect fresh cells in the presence of a higher concentration of the inhibitor (typically a 2-fold increase).

  • Repeat Passaging: Repeat the serial passage and dose escalation for several rounds.

  • Resistance Confirmation: Once a viral strain is capable of replicating at a significantly higher drug concentration, isolate the viral RNA.

  • Genotypic Analysis: Sequence the Gag and protease genes of the resistant virus to identify mutations that are not present in the original wild-type virus.

  • Phenotypic Analysis: Confirm that the identified mutations are responsible for the resistance by introducing them into a wild-type viral clone and re-testing for drug susceptibility.[2][3]

Conclusion

GSK3532795 demonstrates a clear advantage over bevirimat in its ability to inhibit HIV-1 strains carrying common Gag polymorphisms that confer resistance to the first-generation inhibitor. The development of GSK3532795 highlights a successful structure-activity relationship-based approach to overcoming drug resistance. While resistance to GSK3532795 can be selected for in vitro, it often requires a more complex set of mutations compared to bevirimat. This comparative guide underscores the importance of continued research into novel antiretroviral agents and the mechanisms of viral escape to inform the development of next-generation therapies for HIV-1.

References

Comparative

Comparing GSK3532795 with other HIV-1 maturation inhibitors

A Comparative Guide to GSK3532795 and Other HIV-1 Maturation Inhibitors Introduction Human Immunodeficiency Virus Type 1 (HIV-1) maturation is the final step in the viral lifecycle, where the virus transforms from a non-...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to GSK3532795 and Other HIV-1 Maturation Inhibitors

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) maturation is the final step in the viral lifecycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion. This process is critically dependent on the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. Maturation inhibitors (MIs) are a class of antiretroviral agents that disrupt this process, representing a distinct mechanism of action from other antiretroviral therapies like protease inhibitors (PIs).[1][2][3] This guide provides a detailed comparison of GSK3532795, a second-generation maturation inhibitor, with the first-in-class agent, bevirimat (BVM), and other relevant compounds, supported by experimental data and methodologies.

Mechanism of Action

HIV-1 maturation inhibitors specifically target the final cleavage event in the Gag processing cascade: the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1).[1][4] This cleavage is essential for the structural rearrangement and condensation of the viral core, which is necessary for infectivity.[5][6] By binding to the CA-SP1 cleavage site within the Gag polyprotein, MIs are thought to stabilize the immature Gag lattice, preventing the viral protease from accessing and cleaving the junction.[5][7] This results in the release of non-infectious viral particles with defective cores.[8][9]

The diagram below illustrates the HIV-1 Gag processing pathway and the specific point of inhibition by maturation inhibitors.

HIV_Maturation_Pathway cluster_processing Protease-Mediated Cleavage cluster_maturation Mature Virion cluster_inhibition Inhibition Pathway Gag Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) PR Viral Protease (PR) Gag->PR PR Cleavage CASP1 CA-SP1 Intermediate Gag->CASP1 Final Cleavage Site GagPol Gag-Pol Polyprotein Mature_Proteins Mature Proteins (MA, CA, NC, PR, RT, IN) PR->Mature_Proteins Generates Cleavage Multiple Cleavage Events Core Condensed Conical Core (Infectious) Mature_Proteins->Core Assemble into MI Maturation Inhibitors (GSK3532795, Bevirimat) MI->CASP1 Inhibits Cleavage Defective_Core Defective Core (Non-infectious) CASP1->Defective_Core Leads to

Caption: HIV-1 Gag processing pathway and the inhibitory action of maturation inhibitors.

Comparative Analysis of Maturation Inhibitors

The primary challenge for the first-generation MI, bevirimat, was its reduced efficacy against HIV-1 isolates carrying naturally occurring polymorphisms in the Gag sequence, particularly at amino acid positions 369, 370, and 371.[5][8][10] This led to treatment failure in approximately 50% of patients.[9] Second-generation MIs, such as GSK3532795 (formerly BMS-955176), were developed to overcome this limitation.[4][7][11]

Data Presentation

Table 1: Comparative In Vitro Antiviral Activity

This table summarizes the in vitro efficacy of GSK3532795 and bevirimat against wild-type HIV-1 and common polymorphic variants.

CompoundVirus StrainEC₅₀ (nM)Fold Change vs. Wild-TypeReference
Bevirimat Wild-Type (NL4-3)1.81.0[4]
V370A Polymorphism>1,000>555[5]
Q369H Polymorphism13072.2[7]
V362I Polymorphism2513.9[5]
GSK3532795 Wild-Type (NL4-3)0.331.0[5]
V370A Polymorphism0.511.5[5]
Q369H Polymorphism0.351.1[7]
V362I Polymorphism0.762.3[5]

Table 2: Clinical Efficacy of GSK3532795 in Treatment-Naïve Adults (Phase IIb, Week 24)

This table presents the primary efficacy and safety outcomes from a Phase IIb clinical trial (NCT02415595) comparing different doses of GSK3532795 (in combination with TDF/FTC) to efavirenz (EFV).[8][12]

Treatment ArmVirologic Response (HIV-1 RNA <40 copies/mL)Adverse Events Leading to DiscontinuationSerious Adverse EventsMost Common Adverse Events
GSK3532795 60 mg QD 76%5%5%Gastrointestinal
GSK3532795 120 mg QD 83%5%5%Gastrointestinal
GSK3532795 180 mg QD 81%5%5%Gastrointestinal
Efavirenz 600 mg QD 77%17%9%CNS, Rash

Note: Despite comparable efficacy to EFV, further development of GSK3532795 was discontinued due to higher rates of gastrointestinal intolerance and the emergence of resistance to the NRTI backbone.[5][8]

Table 3: Resistance Profile of GSK3532795

This table outlines the key amino acid substitutions in Gag associated with reduced susceptibility to GSK3532795, identified through in vitro selection studies.[5]

Resistance PathwayPrimary SubstitutionSecondary SubstitutionsFold Change in EC₅₀
1A364VR286K, T332S, I333V, V370A/M>100
2V362IV218A/M, H219Q, G221E (in CA-NTD)>50
3V362IR41G (in Protease)>50

Experimental Protocols

In Vitro Antiviral Activity Assay (Single-Cycle Infection)

The antiviral activity of maturation inhibitors is commonly determined using a single-cycle infectivity assay with recombinant HIV-1 strains.

  • Virus Production: Recombinant viruses are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) encoding a luciferase reporter gene and a plasmid expressing the desired Gag-Pol sequence (wild-type or mutant).

  • Cell Culture: Target cells (e.g., MT-2 or TZM-bl cells) are seeded in 96-well plates.

  • Drug Dilution: The maturation inhibitor compound is serially diluted to various concentrations.

  • Infection: Target cells are pre-incubated with the diluted compound before being infected with the recombinant virus stock.

  • Incubation: The infected cells are incubated for 48-72 hours to allow for a single round of infection and reporter gene expression.[9]

  • Data Analysis: Luciferase activity is measured using a luminometer. The percent inhibition of viral replication is plotted against the drug concentration, and the 50% effective concentration (EC₅₀) is calculated using non-linear regression analysis.[9]

In Vitro Resistance Selection Workflow

This workflow is used to identify mutations that confer resistance to a specific drug.

Resistance_Selection_Workflow start Start: Wild-Type HIV-1 Culture (e.g., NL4-3 in MT-2 cells) infect Infect cells at low MOI with initial drug concentration (e.g., 1x EC₅₀) start->infect culture Culture until viral breakthrough (CPE observed) infect->culture harvest Harvest virus supernatant culture->harvest passage Use harvested virus to infect fresh cells with increased drug concentration harvest->passage repeat Repeat passage for multiple cycles passage->repeat Increase [Drug] repeat->culture end Virus grows at high drug concentration repeat->end After N passages sequence Population sequencing of Gag gene to identify mutations end->sequence phenotype Phenotypic analysis of mutants to confirm resistance sequence->phenotype Resistance_Relationship cluster_gen1 First-Generation MI cluster_gen2 Second-Generation MI cluster_polymorphisms Gag Polymorphisms / Mutations BVM Bevirimat (BVM) GSK GSK3532795 Poly Baseline Polymorphisms (V370A, Q369H, etc.) GSK->Poly Overcomes Resistance Poly->BVM Confers Resistance Mut Selected Mutations (A364V, V362I) Mut->GSK Confers Resistance

References

Validation

Validation of GSK3532795 Antiviral Activity in Primary Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antiviral activity of GSK3532795 in primary human cells against other established antiretroviral agents....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of GSK3532795 in primary human cells against other established antiretroviral agents. The data presented is compiled from available in vitro studies to offer a quantitative and methodological reference for researchers in the field of HIV drug development.

Executive Summary

GSK3532795 is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity in both clinical trials and in vitro assays.[1] It targets the final cleavage event in the HIV-1 Gag polyprotein cascade, a mechanism distinct from other major classes of antiretrovirals. This guide focuses on the validation of its activity in primary human cells, specifically Peripheral Blood Mononuclear Cells (PBMCs), which represent a key physiological environment for HIV-1 replication. For comparative purposes, we have included data on established antiretroviral agents from three different classes: a Nucleotide Reverse Transcriptase Inhibitor (NRTI), a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), and a Protease Inhibitor (PI).

Data Presentation: Comparative Antiviral Activity in Primary Human Cells

The following table summarizes the in vitro antiviral activity and cytotoxicity of GSK3532795 and selected comparator drugs in primary human cells. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Compound Drug Class Primary Cell Type EC50 / IC50 (nM) CC50 (µM) Selectivity Index (SI)
GSK3532795 Maturation InhibitorPBMCs21 (median EC50)[2][3]>10 (estimated)>476
Tenofovir Alafenamide (TAF) NRTIPBMCs5 - 7[4]>4.7[4]>903
Darunavir Protease InhibitorPHA-PBMCs3 - 29 (IC50)[5]74.4 (in MT-2 cells)[5]>2565 (based on MT-2 CC50)
Efavirenz NNRTIPBMCs1.7 - 25 (EC90-95)Not explicitly reported in antiviral assays in PBMCsNot available

Note: Direct comparison of SI values should be made with caution due to variations in experimental conditions across different studies. The CC50 for GSK3532795 in PBMCs is not explicitly available in the reviewed literature; however, a high therapeutic index of 4,842 was reported in MT-2 cells, and clinical studies have shown it to be well-tolerated, suggesting low cytotoxicity.[2] The value for Darunavir's CC50 is from a cell line (MT-2) as primary cell data was not available in the sources. Efavirenz EC values are for 90-95% inhibition.

Experimental Protocols

The following is a generalized protocol for determining the in vitro antiviral activity of a compound in primary human PBMCs, based on common methodologies described in the literature.[6][7][8]

1. Isolation and Culture of Primary Human PBMCs:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.

  • Isolated PBMCs are washed with phosphate-buffered saline (PBS) to remove platelets and other contaminants.

  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

  • To render the cells susceptible to HIV-1 infection, they are stimulated with a mitogen, typically phytohemagglutinin (PHA), for 2-3 days at 37°C in a humidified 5% CO2 incubator.

  • Following stimulation, the medium is replaced with fresh medium containing human interleukin-2 (IL-2) to maintain T-cell proliferation.

2. Antiviral Assay:

  • PHA-stimulated PBMCs are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well.

  • The test compound (e.g., GSK3532795) is serially diluted to a range of concentrations and added to the cell cultures.

  • A laboratory-adapted or clinical isolate of HIV-1 is added to the wells at a predetermined multiplicity of infection (MOI).

  • Control wells include cells infected with HIV-1 in the absence of the drug (virus control) and uninfected cells (cell control).

  • The plates are incubated for 7-10 days at 37°C in a humidified 5% CO2 incubator.

3. Quantification of Viral Replication:

  • At the end of the incubation period, the culture supernatants are harvested.

  • The level of HIV-1 replication is quantified by measuring the amount of p24 capsid protein in the supernatant using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA).[6][9]

  • The percentage of viral inhibition at each drug concentration is calculated relative to the virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

4. Cytotoxicity Assay:

  • To determine the CC50, uninfected, PHA-stimulated PBMCs are cultured in the presence of the same serial dilutions of the test compound.

  • After the incubation period, cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

  • The percentage of cytotoxicity at each drug concentration is calculated relative to the untreated cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of GSK3532795

HIV_Gag_Processing cluster_late_events Late Events in HIV-1 Replication Gag_Polyprotein Gag Polyprotein (p55) Assembly Assembly at Plasma Membrane Gag_Polyprotein->Assembly Budding Budding & Release (Immature Virion) Assembly->Budding Protease_Activation Viral Protease (PR) Activation Budding->Protease_Activation Gag_Cleavage Gag Cleavage Cascade Protease_Activation->Gag_Cleavage CA_SP1 Capsid-SP1 (p25) Intermediate Gag_Cleavage->CA_SP1 Final_Cleavage Final Cleavage (CA/SP1 junction) CA_SP1->Final_Cleavage Maturation_Inhibitor GSK3532795 Maturation_Inhibitor->Block_1 Mature_Capsid Mature Capsid (p24) & Infectious Virion Final_Cleavage->Mature_Capsid Protease_Inhibitor Protease Inhibitors (e.g., Darunavir) Protease_Inhibitor->Block_2

Caption: Mechanism of action of GSK3532795 and a comparator protease inhibitor in the HIV-1 maturation pathway.

Experimental Workflow: In Vitro Antiviral Assay in Primary Human PBMCs

Antiviral_Workflow cluster_workflow In Vitro Antiviral Assay Workflow Start Isolate PBMCs from Healthy Donor Blood Stimulate Stimulate PBMCs with PHA Start->Stimulate Culture Culture in IL-2 supplemented medium Stimulate->Culture Plate Plate stimulated PBMCs in 96-well plates Culture->Plate Add_Drug Add serial dilutions of Antiviral Compound Plate->Add_Drug Infect Infect with HIV-1 Add_Drug->Infect Incubate Incubate for 7-10 days Infect->Incubate Harvest Harvest Supernatants Incubate->Harvest Quantify Quantify p24 Antigen (ELISA) Harvest->Quantify Analyze Calculate EC50 Quantify->Analyze

Caption: A generalized workflow for determining the in vitro antiviral efficacy of a compound in primary human PBMCs.

References

Comparative

A Comparative Analysis of GSK3532795 and Standard Antiretroviral Therapy for HIV-1

An in-depth review of the efficacy, safety, and mechanistic profile of the novel maturation inhibitor GSK3532795 against established standard-of-care antiretroviral regimens for the treatment of HIV-1 infection. This gui...

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the efficacy, safety, and mechanistic profile of the novel maturation inhibitor GSK3532795 against established standard-of-care antiretroviral regimens for the treatment of HIV-1 infection.

This guide provides a comprehensive comparison of the investigational drug GSK3532795 and standard antiretroviral drugs for researchers, scientists, and drug development professionals. The document synthesizes available clinical trial data, details experimental methodologies, and visually represents key biological and procedural pathways.

Introduction

GSK3532795 (formerly BMS-955176) is a second-generation HIV-1 maturation inhibitor.[1][2][3] This class of drugs presents a novel mechanism of action, targeting the final stages of the viral lifecycle.[2] Standard antiretroviral therapy (ART) has significantly advanced the management of HIV-1, transforming it into a chronic manageable condition.[4] Current standard-of-care regimens typically involve a combination of drugs from different classes, including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).[4][5] The exploration of new drug classes like maturation inhibitors is driven by the need for alternative treatment options, particularly for patients with multi-drug resistant virus strains.[2]

Mechanism of Action: A Novel Approach to HIV-1 Inhibition

GSK3532795 functions by specifically inhibiting the final cleavage step in the processing of the viral Gag polyprotein.[1][2] This crucial step, mediated by the viral protease, involves the separation of the capsid protein (p24) from the spacer peptide 1 (SP1).[1][2] By blocking this cleavage, GSK3532795 prevents the proper assembly and maturation of the viral core, resulting in the production of immature, non-infectious virions.[6]

Standard antiretroviral drugs, in contrast, target earlier stages of the HIV-1 replication cycle. NRTIs and NNRTIs inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.[4] Protease inhibitors block the activity of the viral protease, but at multiple cleavage sites within the Gag and Gag-Pol polyproteins.[4] Integrase inhibitors prevent the integration of the viral DNA into the host cell's genome.[4]

HIV-1 Maturation Pathway and Drug Targets cluster_virus HIV-1 Lifecycle Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Viral Assembly (Gag Polyprotein) Transcription_Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion NRTIs_NNRTIs NRTIs, NNRTIs NRTIs_NNRTIs->Reverse_Transcription INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Maturation GSK3532795 GSK3532795 (Maturation Inhibitor) GSK3532795->Maturation

Figure 1: HIV-1 Lifecycle and Points of Antiretroviral Drug Intervention.

Comparative Efficacy: Clinical Trial Data

The primary evidence for the efficacy of GSK3532795 comes from a Phase IIb, randomized, active-controlled, double-blind, international trial (Study 205891; NCT02415595).[2][3] This study evaluated the safety and efficacy of three different once-daily doses of GSK3532795 (60 mg, 120 mg, and 180 mg) compared to a standard dose of efavirenz (EFV, 600 mg).[2][3] Both GSK3532795 and efavirenz were administered in combination with a fixed-dose backbone of tenofovir disoproxil fumarate and emtricitabine (TDF/FTC).[2][3] The study enrolled treatment-naive HIV-1-infected adults.[2][3]

The primary endpoint was the proportion of participants with plasma HIV-1 RNA levels below 40 copies/mL at 24 weeks of treatment.[2][3]

Table 1: Virologic Response at Week 24 in Study 205891 (NCT02415595)

Treatment GroupNResponders (HIV-1 RNA <40 copies/mL)Response Rate (%)
GSK3532795 60 mg + TDF/FTC524281%
GSK3532795 120 mg + TDF/FTC513976%
GSK3532795 180 mg + TDF/FTC524383%
Efavirenz 600 mg + TDF/FTC513977%

Data sourced from the primary analysis of the Phase IIb trial.[2][3]

The results demonstrated that all three doses of GSK3532795, in combination with TDF/FTC, had comparable efficacy to the standard-of-care efavirenz regimen at 24 weeks.[2][3]

Safety and Tolerability Profile

While the efficacy of GSK3532795 was comparable to the standard regimen, the safety and tolerability profiles showed notable differences.

Table 2: Key Adverse Events in Study 205891 (NCT02415595)

Adverse Event CategoryGSK3532795 (All Doses)Efavirenz
Gastrointestinal Adverse Events 3-4 fold higher ratesLower rates
Serious Adverse Events 5%9%
Adverse Events Leading to Discontinuation 5%17%

Data sourced from the primary analysis of the Phase IIb trial.[2][3]

A significant observation was the 3- to 4-fold higher rate of gastrointestinal adverse events in the GSK3532795 arms compared to the efavirenz arm.[2][3] Conversely, the efavirenz group experienced a higher percentage of serious adverse events and adverse events leading to discontinuation of treatment.[2][3]

Resistance Profile

A critical aspect of any antiretroviral agent is its resistance profile. In the Phase IIb study, a higher rate of treatment-emergent resistance to the NRTI backbone (TDF/FTC) was observed in the GSK3532795 arms compared to the efavirenz arm.[2] Of the 15 participants receiving GSK3532795 who met the criteria for resistance testing, 10 developed emergent substitutions at reverse transcriptase position M184, which confers resistance to emtricitabine.[2] One participant in the GSK3532795 arms developed a mutation at position K65.[2] In contrast, the single participant in the efavirenz arm who met the criteria for resistance testing did not show any NRTI or NNRTI mutations.[2]

Experimental Protocols

While the full, detailed clinical trial protocol for NCT02415595 is not publicly available, the following methodologies are based on the published study information and standard practices in HIV clinical trials.

Study Design and Participants

The study was a Phase IIb, randomized, active-controlled, double-blind, multicenter trial. Eligible participants were adults aged 18 years or older, with HIV-1 infection, who were antiretroviral treatment-naive. Key inclusion criteria likely included a plasma HIV-1 RNA level above a certain threshold (e.g., >1,000 copies/mL) and a CD4+ T-cell count that did not warrant immediate initiation of therapy for opportunistic infections. Exclusion criteria would have typically included evidence of significant renal or hepatic impairment, pregnancy or breastfeeding, and known resistance to any of the study drugs.

Interventions

Participants were randomized in a 1:1:1:1 ratio to one of the four treatment arms:

  • GSK3532795 60 mg once daily + TDF/FTC

  • GSK3532795 120 mg once daily + TDF/FTC

  • GSK3532795 180 mg once daily + TDF/FTC

  • Efavirenz 600 mg once daily + TDF/FTC

The TDF/FTC was administered as a fixed-dose combination tablet (300 mg/200 mg) once daily.

Efficacy and Safety Assessments

The primary efficacy endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at week 24. Secondary endpoints likely included the change from baseline in CD4+ T-cell count, the incidence of virologic failure, and the development of genotypic and phenotypic resistance.

Safety assessments included the monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study.

Virologic and Resistance Assays
  • HIV-1 RNA Quantification: Plasma HIV-1 RNA levels were likely measured using a validated, commercially available real-time PCR-based assay, such as the Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, which has a lower limit of quantification around 20-40 copies/mL.

  • Genotypic Resistance Testing: For participants who experienced virologic failure, genotypic resistance testing of the HIV-1 pol gene (encoding reverse transcriptase and protease) was performed. This would have involved sequencing the viral RNA from plasma samples to identify mutations known to be associated with resistance to NRTIs and NNRTIs.

Clinical_Trial_Workflow cluster_treatment Treatment Arms (24 Weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1:1) Screening->Randomization Arm_A GSK3532795 60mg + TDF/FTC Randomization->Arm_A Arm_B GSK3532795 120mg + TDF/FTC Randomization->Arm_B Arm_C GSK3532795 180mg + TDF/FTC Randomization->Arm_C Arm_D Efavirenz 600mg + TDF/FTC Randomization->Arm_D Follow_up Follow-up Assessments (HIV-1 RNA, CD4, Safety Labs) Arm_A->Follow_up Arm_B->Follow_up Arm_C->Follow_up Arm_D->Follow_up Primary_Endpoint Primary Endpoint Analysis (Week 24) (HIV-1 RNA <40 copies/mL) Follow_up->Primary_Endpoint Resistance_Testing Resistance Testing for Virologic Failures Primary_Endpoint->Resistance_Testing

Figure 2: Simplified Workflow of the Phase IIb Clinical Trial (NCT02415595).

Conclusion

GSK3532795, a second-generation HIV-1 maturation inhibitor, demonstrated virologic efficacy comparable to a standard efavirenz-based antiretroviral regimen in treatment-naive adults with HIV-1 infection.[2][3] This finding validated the novel mechanism of action as a viable strategy for viral suppression. However, the development of GSK3532795 was halted due to an unfavorable safety and resistance profile.[1] Specifically, the higher incidence of gastrointestinal side effects and, more critically, the increased emergence of resistance to the accompanying NRTI backbone drugs, presented significant clinical challenges.[2]

This comparative analysis underscores the rigorous evaluation that investigational drugs undergo. While GSK3532795 did not proceed to later-stage clinical development, the research has provided valuable insights into the role of maturation inhibitors and will inform the development of future antiretroviral agents with novel mechanisms of action. The data from this study highlights the importance of considering not only primary efficacy but also the complete safety, tolerability, and resistance profiles when comparing new therapeutic agents to established standards of care.

References

Validation

A Head-to-Head Comparison of Second-Generation HIV Maturation Inhibitors

For Researchers, Scientists, and Drug Development Professionals The landscape of antiretroviral therapy is continually evolving, with a pressing need for novel mechanisms of action to combat HIV-1 drug resistance. Matura...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy is continually evolving, with a pressing need for novel mechanisms of action to combat HIV-1 drug resistance. Maturation inhibitors represent a promising class of antiretrovirals that target the final stages of the viral lifecycle. This guide provides a detailed head-to-head comparison of key second-generation maturation inhibitors, focusing on GSK3640254 and GSK2838232, with additional context provided by the earlier second-generation compound, GSK3532795 (also known as BMS-955176).

Mechanism of Action: Disrupting the Final Step of Viral Assembly

Maturation inhibitors disrupt the final step of HIV-1 Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[1][2][3] This inhibition prevents the proper formation of the mature viral capsid core, resulting in the production of immature, non-infectious virions.[1][2][3] Unlike protease inhibitors, which target the active site of the viral protease, maturation inhibitors are thought to bind to the Gag polyprotein substrate itself, preventing its access to the protease.[1][4]

cluster_0 HIV-1 Maturation Pathway cluster_1 Inhibition by Second-Generation Maturation Inhibitors Gag Polyprotein Gag Polyprotein Immature Virion Assembly Immature Virion Assembly Gag Polyprotein->Immature Virion Assembly Assembly at cell membrane Protease-mediated Cleavage Protease-mediated Cleavage Immature Virion Assembly->Protease-mediated Cleavage Budding Mature Virion Mature Virion Protease-mediated Cleavage->Mature Virion Formation of infectious core Blocked CA-SP1 Cleavage Blocked CA-SP1 Cleavage Maturation Inhibitor Maturation Inhibitor Maturation Inhibitor->Blocked CA-SP1 Cleavage Binds to Gag (CA-SP1 junction) Non-infectious Virion Non-infectious Virion Blocked CA-SP1 Cleavage->Non-infectious Virion Incomplete maturation

Figure 1: Mechanism of action of second-generation maturation inhibitors.

Comparative Efficacy and Potency

The following tables summarize the in vitro antiviral activity of GSK3640254, GSK2838232, and GSK3532795 against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1

CompoundAssay TypeCell LineEC50 / IC50 (nM)Source(s)
GSK3640254 Multiple-cycle replicationMT-21.2 - 1.9[3]
Multiple-cycle replicationPanel of clinical isolates9 (mean)
GSK2838232 Spreading (multi-cycle)CEMss0.25 - 0.92[5][6]
Single-cycle-1.5 - 2.8[5][6]
--1.6 (mean)
GSK3532795 (BMS-955176) Multiple-cycle replicationMT-23.9 (mean)[7][8]
Multiple-cycle replicationPBMCs (clinical isolates)21 (median)[7][8]

Table 2: Activity Against Polymorphic and Resistant HIV-1 Strains

CompoundResistant Strain(s)Fold Change in EC50/IC50Source(s)
GSK3640254 Gag polymorphisms (V362I, V370A/M/Δ, T371A/Δ)Maintained potent activity[3][9]
A364VReduced susceptibility[3][10]
GSK2838232 Bevirimat-resistant Gag V370A mutantsRetained full activity[5]
GSK3532795 (BMS-955176) Bevirimat-resistant Gag polymorphismsEnhanced activity vs. bevirimat[11]
A364VReduced susceptibility[11]

Clinical Trial Overview

Both GSK3640254 and GSK2838232 have undergone Phase I and IIa clinical trials.

GSK3640254:

  • Phase I: Well-tolerated in healthy adults with a pharmacokinetic profile supporting once-daily dosing.[12]

  • Phase IIa: Demonstrated a dose-dependent antiviral response, with the 140 mg and 200 mg doses showing the greatest reduction in plasma HIV-1 RNA.[2] However, treatment-emergent resistance (A364V mutation) was observed in the 200 mg arm after 10 days of monotherapy.[2]

  • Development Status: In April 2023, GSK announced the discontinuation of the development of GSK3640254.

GSK2838232:

  • Phase IIa: When boosted with cobicistat, GSK2838232 was well-tolerated and showed significant antiviral efficacy as a short-term monotherapy in individuals with HIV-1.[13] Mean maximum declines in HIV-1 RNA of up to -1.70 log10 copies/mL were observed with the 200 mg dose.[13]

Table 3: Summary of Phase IIa Clinical Trial Results

CompoundDosingDurationMean Maximum HIV-1 RNA Decline (log10 copies/mL)Key FindingsSource(s)
GSK3640254 10-200 mg once daily10 daysUp to -2.0 (at 200 mg)Dose-dependent antiviral activity; emergence of A364V resistance mutation at 200 mg.[2]
GSK2838232 20-200 mg once daily + cobicistat10 days-0.67 to -1.70Well-tolerated and efficacious as short-term monotherapy.[13]

Resistance Profiles

A key challenge for maturation inhibitors has been the emergence of resistance. The primary resistance mutation observed for both GSK3640254 and GSK3532795 is the A364V substitution in the Gag polyprotein.[3][10][11] While second-generation inhibitors have shown improved activity against polymorphisms that conferred resistance to the first-generation inhibitor bevirimat, the A364V mutation remains a liability.

Experimental Protocols

The following sections outline the general methodologies used to evaluate the second-generation maturation inhibitors.

Antiviral Activity Assays (Multiple-Cycle Reporter Gene Assay)

This assay is used to determine the concentration of the inhibitor required to inhibit 50% (EC50) or 90% (EC90) of viral replication over multiple rounds of infection.

Start Start Seed cells in microplate Seed cells in microplate Start->Seed cells in microplate Add serial dilutions of inhibitor Add serial dilutions of inhibitor Seed cells in microplate->Add serial dilutions of inhibitor Infect cells with reporter virus Infect cells with reporter virus Add serial dilutions of inhibitor->Infect cells with reporter virus Incubate Incubate Infect cells with reporter virus->Incubate Measure reporter gene activity Measure reporter gene activity Incubate->Measure reporter gene activity Calculate EC50/EC90 Calculate EC50/EC90 Measure reporter gene activity->Calculate EC50/EC90 End End Calculate EC50/EC90->End

Figure 2: Workflow for a multiple-cycle antiviral activity assay.

General Protocol:

  • Cell Seeding: Susceptible host cells (e.g., MT-2) are seeded in a 96-well microplate.

  • Compound Addition: The maturation inhibitor is serially diluted and added to the wells.

  • Infection: A reporter virus (e.g., containing a luciferase or GFP gene) is added to the wells.

  • Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication.

  • Data Acquisition: The activity of the reporter gene is measured (e.g., luminescence or fluorescence).

  • Analysis: The data is used to generate a dose-response curve, from which the EC50 and EC90 values are calculated.[14][15]

Gag Cleavage Assay (Western Blot)

This assay directly assesses the ability of the maturation inhibitor to block the cleavage of the Gag precursor protein (p55) and the CA-SP1 intermediate (p25) into the mature capsid protein (p24).

Start Start Treat virus-producing cells with inhibitor Treat virus-producing cells with inhibitor Start->Treat virus-producing cells with inhibitor Harvest virions Harvest virions Treat virus-producing cells with inhibitor->Harvest virions Lyse virions Lyse virions Harvest virions->Lyse virions SDS-PAGE SDS-PAGE Lyse virions->SDS-PAGE Separate proteins by size Western Blot Western Blot SDS-PAGE->Western Blot Transfer to membrane Probe with anti-p24 antibody Probe with anti-p24 antibody Western Blot->Probe with anti-p24 antibody Detect protein bands Detect protein bands Probe with anti-p24 antibody->Detect protein bands Analyze cleavage inhibition Analyze cleavage inhibition Detect protein bands->Analyze cleavage inhibition End End Analyze cleavage inhibition->End

References

Comparative

Unveiling the Impact of GSK3532795 on HIV-1 Virion Morphology: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HIV-1 maturation inhibitor GSK3532795 with other relevant compounds, supported by experimental data. We...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HIV-1 maturation inhibitor GSK3532795 with other relevant compounds, supported by experimental data. We delve into the distinct effects of these antivirals on virion morphology, offering insights into their mechanisms of action and providing detailed experimental protocols for validation.

GSK3532795 is a second-generation HIV-1 maturation inhibitor that has demonstrated potent antiviral activity.[1] Its primary mechanism of action involves the inhibition of the final cleavage step of the Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[2][3] This disruption of normal Gag processing leads to the formation of immature, non-infectious virions with significant morphological abnormalities. Understanding these structural changes is crucial for elucidating the drug's efficacy and for the development of future antiviral therapies.

Comparative Analysis of Virion Morphology

To validate the effect of GSK3532795 on virion morphology, a comparative analysis with other HIV-1 inhibitors is essential. This guide focuses on two key comparators: bevirimat, a first-generation maturation inhibitor, and lenacapavir, a first-in-class capsid inhibitor with a distinct mechanism of action.

GSK3532795: As a maturation inhibitor, GSK3532795's blockade of CA-SP1 cleavage results in the production of virions that fail to form the characteristic conical core essential for infectivity. Electron microscopy studies reveal particles with an aberrant, incomplete Gag shell, rendering them non-infectious.

Bevirimat: Similar to GSK3532795, bevirimat also targets the CA-SP1 cleavage site. Treatment with bevirimat leads to the production of virions that lack a mature conical core and instead contain acentric, roughly spherical masses and a partial submembranous shell.

Lenacapavir: In contrast, lenacapavir is a capsid inhibitor that interferes with multiple steps of the viral life cycle by binding to the capsid protein. Its impact on virion morphology is characterized by the formation of atypical particles with malformed and hyper-stable capsid assemblies.

The following table summarizes the quantitative effects of these inhibitors on HIV-1 virion morphology, compiled from various studies.

InhibitorMechanism of ActionVirion MorphologyInfectivity
GSK3532795 Maturation Inhibitor (blocks CA-SP1 cleavage)Immature virions with incomplete Gag shells, lack of conical coreNon-infectious
Bevirimat Maturation Inhibitor (blocks CA-SP1 cleavage)Aberrant particles with partial Gag shells and acentric massesNon-infectious
Lenacapavir Capsid Inhibitor (binds to capsid protein)Atypical particles with malformed, hyper-stable capsidsNon-infectious

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in validating these effects, the following diagrams are provided.

cluster_0 Normal HIV-1 Maturation cluster_1 Mature Virion Components cluster_2 Action of Maturation Inhibitors Gag Gag Polyprotein PR HIV Protease Gag->PR Cleavage MA Matrix (MA) PR->MA Releases CA Capsid (CA) PR->CA Releases SP1 Spacer Peptide 1 (SP1) PR->SP1 Releases NC Nucleocapsid (NC) PR->NC Releases ConicalCore Conical Core CA->ConicalCore Assembles into InfectiousVirion Infectious Virion ConicalCore->InfectiousVirion GSK3532795 GSK3532795 / Bevirimat CASP1 CA-SP1 Junction GSK3532795->CASP1 Blocks Cleavage PR_inhibited HIV Protease CASP1->PR_inhibited ImmatureVirion Immature, Non-infectious Virion PR_inhibited->ImmatureVirion

Caption: Mechanism of Action of HIV-1 Maturation Inhibitors.

cluster_0 Virion Morphology Analysis Workflow start Produce HIV-1 in presence of inhibitor harvest Harvest Virions start->harvest purify Purify Virions harvest->purify tem Transmission Electron Microscopy (TEM) purify->tem image Image Acquisition tem->image quantify Quantitative Image Analysis image->quantify end Morphological Data quantify->end cluster_0 Infectivity Assay Workflow start Produce Virions +/- Inhibitor infect Infect TZM-bl reporter cells start->infect incubate Incubate for 48h infect->incubate lyse Lyse cells incubate->lyse luciferase Measure Luciferase Activity lyse->luciferase end Quantify Infectivity luciferase->end

References

Validation

Comparative Analysis of Resistance Profiles: GSK3532795 and Other HIV-1 Maturation Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the resistance profiles of GSK3532795, a second-generation HIV-1 maturation inhibitor, against the fir...

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the resistance profiles of GSK3532795, a second-generation HIV-1 maturation inhibitor, against the first-in-class agent Bevirimat and another second-generation inhibitor, GSK2838232. The data presented is compiled from in vitro studies and clinical trials to inform research and development in the field of antiretroviral therapy.

Introduction to HIV-1 Maturation Inhibitors

HIV-1 maturation inhibitors are a class of antiretroviral drugs that target the final step of the viral replication cycle. Specifically, they inhibit the proteolytic cleavage of the Gag polyprotein at the junction between the capsid (CA) and the spacer peptide 1 (SP1).[1][2] This inhibition prevents the morphological rearrangement of the virion core, resulting in the production of immature, non-infectious virus particles.[1][2]

GSK3532795 (formerly BMS-955176) is a second-generation maturation inhibitor developed to have broad activity against various HIV-1 subtypes and to overcome the resistance issues observed with the first-in-class inhibitor, Bevirimat.[1][3]

Comparative Resistance Profiles

The emergence of drug resistance is a significant challenge in HIV-1 therapy. For maturation inhibitors, resistance is primarily associated with amino acid substitutions in the Gag polyprotein, specifically near the CA-SP1 cleavage site.

Key Resistance Mutations
  • GSK3532795: In vitro selection studies and clinical trials have identified two key substitutions that confer resistance to GSK3532795: A364V and V362I in the Gag protein. The V362I substitution often requires the presence of secondary mutations to significantly reduce susceptibility.[3]

  • Bevirimat: The clinical development of Bevirimat was hindered by the presence of naturally occurring polymorphisms in the Gag protein of approximately 50% of patients, which conferred baseline resistance.[1] The most significant of these are polymorphisms at amino acid positions 369, 370, and 371.[1] The V362I mutation also confers resistance to Bevirimat.[1]

  • GSK2838232: As a second-generation inhibitor, GSK2838232 demonstrates potent activity against wild-type HIV-1 and some Bevirimat-resistant strains, including those with the V370A mutation. However, the A364V substitution has also been observed in resistance selection studies with GSK2838232.

Quantitative Analysis of Resistance

The following table summarizes the fold-change in the 50% effective concentration (EC50) of the maturation inhibitors against HIV-1 strains with specific Gag mutations. The data is compiled from various in vitro studies.

HIV-1 Gag MutantGSK3532795 Fold Change in EC50Bevirimat Fold Change in EC50GSK2838232 Fold Change in EC50
Wild-Type1.01.01.0
V362I>200 (with secondary mutations)[3]High-
A364V>200[3]-Reduced Susceptibility
V370A-HighActive
Polymorphisms at 369, 370, 371Active[1]High Resistance[1]Active

Note: The fold-change values are derived from different studies and may not be directly comparable due to variations in experimental conditions. "-" indicates that specific data was not found in the reviewed sources.

Signaling Pathways and Experimental Workflows

HIV-1 Gag Processing and Maturation Inhibition

The following diagram illustrates the HIV-1 Gag processing pathway and the mechanism of action of maturation inhibitors.

HIV_Maturation_Pathway HIV-1 Gag Processing and Maturation Inhibition Pathway cluster_virus Immature Virion cluster_processing Gag Processing cluster_maturation Virion Maturation Gag Gag Polyprotein Protease HIV-1 Protease Gag->Protease Cleavage by Immature_Core Immature Core Gag->Immature_Core Forms CA_SP1 CA-SP1 Intermediate Protease->CA_SP1 Cleaves Gag into Mature_CA Mature Capsid (CA) CA_SP1->Mature_CA Final Cleavage Step Mature_Core Mature Infectious Core Mature_CA->Mature_Core Forms Immature_Core->Mature_Core Rearrangement Maturation_Inhibitor Maturation Inhibitor (e.g., GSK3532795) Maturation_Inhibitor->CA_SP1 Blocks Cleavage

Caption: HIV-1 Gag processing pathway and the inhibitory action of maturation inhibitors.

Experimental Workflow for Determining Drug Resistance

The diagram below outlines a typical in vitro workflow for assessing the resistance profile of an antiretroviral drug.

Resistance_Assay_Workflow In Vitro Drug Resistance Assay Workflow start Start prepare_virus Prepare Virus Stocks (Wild-Type and Mutants) start->prepare_virus cell_culture Culture Susceptible Cells (e.g., MT-2) start->cell_culture drug_dilution Prepare Serial Dilutions of Maturation Inhibitor start->drug_dilution infection Infect Cells with Virus in presence of Drug prepare_virus->infection cell_culture->infection drug_dilution->infection incubation Incubate for 4-5 Days infection->incubation quantification Quantify Viral Replication (e.g., Luciferase Assay, RT Assay) incubation->quantification ec50 Calculate EC50 Values quantification->ec50 fold_change Calculate Fold-Change in EC50 vs. Wild-Type ec50->fold_change end End fold_change->end

Caption: A generalized workflow for in vitro determination of antiviral drug resistance.

Experimental Protocols

The following are generalized protocols for in vitro assays used to determine the resistance profiles of HIV-1 maturation inhibitors.

Multi-Cycle Drug Susceptibility Assay

This assay measures the ability of a drug to inhibit viral replication over multiple rounds of infection.

1. Cell and Virus Preparation:

  • Cells: MT-2 cells are commonly used and are propagated in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[3]

  • Virus Stocks: Wild-type and mutant HIV-1 strains (e.g., NL4-3 background) are generated by transfection of proviral DNA into a suitable cell line (e.g., 293T cells). Virus titers are determined to establish the multiplicity of infection (MOI).

2. Assay Procedure:

  • MT-2 cells are infected with the virus at a low MOI (e.g., 0.005).[3]

  • The infected cell suspension is then plated into 96-well plates containing serial dilutions of the maturation inhibitor.

  • The plates are incubated for 4-5 days at 37°C.[3]

3. Quantification of Viral Replication:

  • Viral replication can be quantified by measuring:

    • Reverse Transcriptase (RT) Activity: Using a scintillation proximity assay.[3]

    • Luciferase Reporter Gene Activity: If using a reporter virus, a luciferase assay system is used to measure luminescence.[3]

    • p24 Antigen Levels: Using an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • The fold-change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

In Vitro Resistance Selection Studies

These studies are designed to identify mutations that arise under the selective pressure of a drug.

1. Cell Culture and Infection:

  • Susceptible cells (e.g., MT-2) are infected with wild-type HIV-1.

  • The infected cells are cultured in the presence of the maturation inhibitor at an initial concentration close to the EC50.[3]

2. Serial Passage:

  • The virus is allowed to replicate until cytopathic effects are observed.

  • The culture supernatant containing the virus is then used to infect fresh cells, and the drug concentration is typically increased with each passage.[3]

3. Genotypic Analysis:

  • After several passages, the viral RNA is extracted from the culture supernatant.

  • The Gag gene is then sequenced to identify any amino acid substitutions that have emerged.

Conclusion

GSK3532795 demonstrates a significantly improved resistance profile compared to the first-generation maturation inhibitor, Bevirimat, particularly against viruses with common Gag polymorphisms. However, like other second-generation inhibitors, resistance can emerge through specific mutations such as A364V and V362I. The comparative analysis of resistance profiles is crucial for understanding the potential clinical utility of new antiretroviral agents and for the development of future generations of maturation inhibitors with an even higher barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and other novel HIV-1 inhibitors.

References

Comparative

Independent Verification of GSK3532795's Potency: A Comparative Guide

This guide provides an objective comparison of the anti-HIV-1 potency of the second-generation maturation inhibitor, GSK3532795, with other relevant compounds. The information is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anti-HIV-1 potency of the second-generation maturation inhibitor, GSK3532795, with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of its efficacy.

Introduction to HIV-1 Maturation Inhibitors

HIV-1 maturation is the final step in the viral lifecycle, where the Gag polyprotein is cleaved by the viral protease into smaller structural proteins. This process is essential for the formation of a mature, infectious virion. Maturation inhibitors are a class of antiretroviral drugs that specifically block the final cleavage of the capsid (CA) and spacer peptide 1 (SP1) from the Gag polyprotein. This inhibition results in the production of immature, non-infectious viral particles.

GSK3532795 is a second-generation maturation inhibitor that has demonstrated potent activity against a broad range of HIV-1 isolates, including those resistant to the first-generation inhibitor, bevirimat. This guide compares the in vitro potency of GSK3532795 with bevirimat, the next-generation inhibitor GSK3640254, and the recently approved, highly potent capsid inhibitor, lenacapavir.

Potency Comparison

The following table summarizes the in vitro potency of GSK3532795 and its comparators against various HIV-1 strains. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

CompoundVirus StrainAssay Cell LinePotency (EC50/IC50)Reference
GSK3532795 HIV-1 WTMT-21.9 nM (EC50)[1]
HIV-1 WT (in human serum)MT-210.2 nM (EC50)[1]
HIV-1 V370AMT-22.7 nM (EC50)[1]
HIV-1 ΔV370MT-213 nM (EC50)[1]
Clinical IsolatesPBMCs138 nM (mean EC50)[2]
Bevirimat HIV-1 WTMT-2~10 nM (IC50)[3]
HIV-1 WTHeLa9 nM (EC50)[4]
HIV-1 (Capsid I201V mutant)HeLa290 nM (EC50)[4]
GSK3640254 Clinical IsolatesPBMCs9 nM (mean EC50)[1]
Polymorphic Viruses-33 nM (mean protein-binding adjusted EC90)[1]
Lenacapavir HIV-1 WTMT-4105 pM (EC50)[4]
HIV-1 Clinical IsolatesHEK293T0.24 nM (mean EC50)[4]
Primary Human CD4+ T cells-32 pM (EC50)[4]

Signaling Pathway and Mechanism of Action

HIV-1 maturation inhibitors target the final step of Gag polyprotein processing. The diagram below illustrates this pathway and the point of inhibition.

HIV_Maturation_Pathway cluster_host_cell Infected Host Cell cluster_virion Budding Virion cluster_inhibition Point of Inhibition cluster_maturation Viral Maturation Gag_Polyprotein Gag Polyprotein (Pr55Gag) Immature_Virion Immature Virion Assembly Gag_Polyprotein->Immature_Virion Protease_Cleavage Protease-mediated Cleavage Immature_Virion->Protease_Cleavage CA_SP1 CA-SP1 Intermediate Protease_Cleavage->CA_SP1 Initial Cleavages Mature_Proteins Mature Structural Proteins (MA, CA, NC, p6) CA_SP1->Mature_Proteins Final Cleavage Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Core Condensation Maturation_Inhibitors GSK3532795 & Alternatives Maturation_Inhibitors->CA_SP1 Inhibit Cleavage

Caption: HIV-1 Gag processing and the inhibitory action of maturation inhibitors.

Experimental Workflow

The potency of HIV-1 maturation inhibitors is typically assessed using cell-based antiviral activity assays. The following diagram outlines a general workflow for such an experiment.

Antiviral_Assay_Workflow cluster_quantification Quantification Methods start Start cell_culture 1. Culture susceptible host cells (e.g., MT-2, PBMCs) start->cell_culture compound_prep 2. Prepare serial dilutions of test compounds (GSK3532795 and comparators) cell_culture->compound_prep infection 3. Infect cells with HIV-1 in the presence of test compounds compound_prep->infection incubation 4. Incubate for a defined period (e.g., 3-7 days) infection->incubation supernatant_collection 5. Collect cell culture supernatant incubation->supernatant_collection quantification 6. Quantify viral replication supernatant_collection->quantification p24_elisa p24 Antigen ELISA quantification->p24_elisa rt_assay Reverse Transcriptase Assay quantification->rt_assay data_analysis 7. Analyze data to determine EC50/IC50 values end End data_analysis->end p24_elisa->data_analysis rt_assay->data_analysis

Caption: A generalized workflow for determining the in vitro potency of HIV-1 inhibitors.

Experimental Protocols

The following are generalized protocols for common assays used to determine the potency of HIV-1 maturation inhibitors. Specific details may vary between laboratories and published studies.

Cell-Based Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

  • Materials:

    • Susceptible host cells (e.g., MT-2, TZM-bl, or peripheral blood mononuclear cells [PBMCs])

    • HIV-1 viral stock (laboratory-adapted strains or clinical isolates)

    • Test compounds (GSK3532795 and comparators)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Seed host cells into a 96-well plate at a predetermined density.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the diluted compounds to the appropriate wells of the cell plate. Include a "no drug" control.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plate for a period of 3 to 7 days to allow for viral replication.

    • After incubation, collect the cell culture supernatant for quantification of viral replication.

p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a marker of viral replication.

  • Materials:

    • Commercial HIV-1 p24 ELISA kit (contains capture antibody-coated plates, detection antibody, standards, and substrates)

    • Cell culture supernatants from the antiviral assay

    • Plate washer and reader

  • Procedure:

    • Follow the manufacturer's instructions for the p24 ELISA kit.

    • Briefly, add cell culture supernatants and p24 standards to the wells of the antibody-coated plate.

    • Incubate to allow the p24 antigen to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a detection antibody that binds to a different epitope on the p24 antigen.

    • Incubate and wash the plate.

    • Add an enzyme-linked secondary antibody and substrate to produce a colorimetric signal.

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of p24 in the samples by comparing to the standard curve.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the viral reverse transcriptase enzyme in the culture supernatant, another indicator of viral replication.

  • Materials:

    • Commercial HIV-1 RT activity assay kit

    • Cell culture supernatants from the antiviral assay

    • Plate reader

  • Procedure:

    • Follow the manufacturer's instructions for the RT activity assay kit.

    • Typically, the assay involves the reverse transcription of a template-primer hybrid using the RT present in the supernatant.

    • The newly synthesized DNA product is then quantified, often through a colorimetric or fluorometric method.

    • The signal is proportional to the RT activity in the sample.

Data Analysis

The data obtained from the quantification assays (p24 ELISA or RT assay) is used to determine the EC50 or IC50 value for each compound. This is typically done by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

GSK3532795 demonstrates potent in vitro activity against a range of HIV-1 strains, including those with polymorphisms that confer resistance to the first-generation maturation inhibitor, bevirimat. When compared to the newer generation inhibitor GSK3640254, GSK3532795 shows lower potency against clinical isolates in PBMCs. The recently approved capsid inhibitor, lenacapavir, exhibits significantly higher potency than all the maturation inhibitors listed, with activity in the picomolar range. This comparative guide provides a foundation for the independent verification of GSK3532795's potency and its place within the landscape of HIV-1 inhibitors. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK3532795
Reactant of Route 2
GSK3532795
© Copyright 2026 BenchChem. All Rights Reserved.